Methyl 2-amino-4-methoxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWQOMIQYTQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed multi-step synthesis for Methyl 2-amino-4-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, a strategic three-step pathway commencing from 2-chloro-4-hydroxynicotinic acid is presented. This guide provides detailed experimental protocols for each stage: esterification, methylation, and amination. Quantitative data, including reaction conditions and expected yields, are systematically tabulated for clarity. Furthermore, the logical workflow of the synthesis is visually represented using a Graphviz diagram, adhering to specified formatting for enhanced comprehension by researchers and scientists in the field.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a three-step process. This pathway is designed for optimal yield and purity, leveraging common and well-documented organic transformations. The synthesis commences with the esterification of 2-chloro-4-hydroxynicotinic acid, followed by the methylation of the hydroxyl group, and concludes with the amination of the chloro-substituent.
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical and physical properties of Methyl 2-amino-4-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and synthetic research. Due to its specific substitution pattern, it serves as a valuable building block for more complex molecular architectures. This guide consolidates available data on its structure, properties, and plausible synthetic routes, presented in a format tailored for technical experts in the field.
Core Chemical and Physical Properties
This compound is an organic compound featuring a pyridine core functionalized with an amino group at the 2-position, a methoxy group at the 4-position, and a methyl ester at the 3-position. These functional groups impart specific electronic and steric properties that are relevant for its reactivity and potential biological interactions.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-amino-4-methoxypyridine-3-carboxylate | [1] |
| Synonyms | 2-Amino-4-methoxy-nicotinic acid methyl ester, MFCD29764176 | [1] |
| CAS Number | 2065249-96-7 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not widely reported. The following table summarizes expected characteristics based on the analysis of structurally related compounds.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to methoxy protons (~3.9-4.1 ppm), methyl ester protons (~3.8-3.9 ppm), aromatic protons on the pyridine ring (~6.8-8.5 ppm), and amino protons. |
| ¹³C NMR | Resonances for the methyl ester carbon, methoxy carbon, and distinct signals for the substituted pyridine ring carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C-O stretching (methoxy and ester), and aromatic C=C and C=N stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) is expected at m/z 182.18, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methoxy or methyl ester groups. |
Experimental Protocols: Synthesis and Characterization
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted nicotinic acid esters and related heterocyclic compounds.[2][3][4]
Proposed Synthetic Workflow:
A common strategy for constructing such a molecule involves a multi-step process starting from a suitable pyridine precursor. The key steps would likely include:
-
Functionalization of the Pyridine Ring: Introduction of the required substituents (amino and methoxy groups) onto the pyridine core. This can often be achieved through nucleophilic aromatic substitution or other directed functionalization reactions.
-
Esterification: Conversion of a carboxylic acid group at the 3-position to its corresponding methyl ester using methanol under acidic conditions or via an acyl chloride intermediate.
-
Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the compound with high purity.
The following diagram illustrates a generalized workflow for the synthesis.
Potential Biological Activity and Applications
While the specific biological activity of this compound has not been extensively studied, its structural motifs are present in molecules with known pharmacological properties. Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antimicrobial and antitumor effects.[5][6] For instance, related 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a target relevant to inflammatory diseases.[7]
The combination of the amino, methoxy, and ester functional groups makes this compound a versatile scaffold in medicinal chemistry for generating libraries of derivatives to probe biological targets.
The diagram below illustrates the logical relationship between the core structure and its potential applications in drug discovery.
Safety and Handling
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide serves as a technical resource for researchers. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
- 1. Methyl 2-amino-4-methoxypyridine-3-carboxylate | C8H10N2O3 | CID 131557944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Methyl 2-amino-4-methoxynicotinate
CAS Number: 2065249-96-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-4-methoxynicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to provide a predictive framework for its properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound, also known as Methyl 2-amino-4-methoxypyridine-3-carboxylate, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2065249-96-7 | AChemBlock |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-amino-4-methoxypyridine-3-carboxylate | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | - |
Proposed Synthesis
Experimental Protocol: Proposed Synthesis of this compound
This proposed protocol is adapted from general methods for the synthesis of related 2-aminopyridine derivatives.
Materials:
-
Starting materials for the construction of the substituted pyridine ring (e.g., a suitable enamine and a cyanoacetate derivative)
-
Methanol
-
Appropriate base (e.g., sodium methoxide)
-
Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexanes)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Ring Formation: A substituted enamine is reacted with methyl cyanoacetate in the presence of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture is typically stirred at reflux for several hours to facilitate the cyclization and formation of the pyridine ring.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct biological data for this compound is not currently available. However, the 2-aminonicotinic acid scaffold is a known pharmacophore present in various biologically active molecules.[2] Derivatives of 2-aminonicotinic acid have been reported to exhibit a range of activities, including antimicrobial and neuroprotective effects.[2]
One of the most well-documented activities of structurally similar 2-aminopyridine derivatives is the inhibition of nitric oxide synthase (NOS) enzymes. Specifically, compounds in this class have shown potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.
Based on this, it is plausible that this compound could act as an inhibitor of iNOS. The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Inhibition of iNOS can therefore be a therapeutic strategy.
Hypothetical Signaling Pathway: iNOS Inhibition
The diagram below illustrates the potential mechanism of action of this compound as an iNOS inhibitor. In this hypothetical pathway, inflammatory stimuli lead to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. High levels of NO contribute to inflammation and tissue damage. This compound may intervene by directly inhibiting the catalytic activity of the iNOS enzyme, thereby reducing the production of NO.
Hypothetical signaling pathway showing iNOS inhibition.
Quantitative Data for Drug Development
As there is no specific preclinical or clinical data available for this compound, the following table presents a template of the types of quantitative data that would be essential for its evaluation as a potential drug candidate. This data would need to be generated through future in vitro and in vivo studies.
| Parameter | Description | Target Value/Range (Example) |
| IC₅₀ (iNOS) | Half-maximal inhibitory concentration against inducible nitric oxide synthase. | < 1 µM |
| Selectivity | Ratio of IC₅₀ for iNOS versus other NOS isoforms (nNOS, eNOS). | >100-fold selectivity for iNOS |
| In vitro ADME | ||
| - Microsomal Stability | Metabolic stability in liver microsomes. | t½ > 30 min |
| - Caco-2 Permeability | Intestinal permeability assessment. | Pₐₚₚ > 1 x 10⁻⁶ cm/s |
| - Plasma Protein Binding | Extent of binding to plasma proteins. | < 95% |
| In vivo Pharmacokinetics | ||
| - Bioavailability (F%) | Fraction of an administered dose of unchanged drug that reaches the systemic circulation. | > 30% |
| - Half-life (t½) | Time required for the concentration of the drug in the body to be reduced by one-half. | 2-8 hours |
| - Cₘₐₓ | Maximum (or peak) serum concentration that a drug achieves. | Dose-dependent |
| - AUC | Area under the curve, representing total drug exposure over time. | Dose-dependent |
| In vivo Efficacy | ||
| - ED₅₀ | Dose that produces 50% of the maximum effect in an animal model of inflammation. | < 10 mg/kg |
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the context of inflammatory diseases, given the known activities of related 2-aminopyridine derivatives. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.
References
A Comprehensive Technical Guide to Methyl 2-amino-4-methoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Methyl 2-amino-4-methoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, synthesis, and known biological activities, with a focus on its potential as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Chemical Identity and Nomenclature
The compound referred to as Methyl 2-amino-4-methoxynicotinate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: methyl 2-amino-4-methoxypyridine-3-carboxylate[1]
Synonyms:
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| CAS Number | 2065249-96-7 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of substituted pyridines, including analogs of methyl 2-amino-4-methoxypyridine-3-carboxylate, is a critical aspect of their development as therapeutic agents. While a specific protocol for the title compound is not detailed in the provided results, a general understanding can be gleaned from the synthesis of related structures. For instance, the synthesis of 2-amino-4-methylpyridine analogs often involves multi-step reactions starting from commercially available precursors.
A practical synthetic route for a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was achieved from 2,6-dichloro-3-trifluoromethylpyridine. This process involved regioselective amination and conversion of the trifluoromethyl group to a methoxycarbonyl group[2].
Another relevant synthesis is that of 2-amino-4,6-diphenylnicotinonitriles, which involves a two-step process. Initially, chalcones are formed from the reaction of acetophenones and aldehydes under basic conditions. Subsequently, these chalcones react with malononitrile and ammonium acetate to yield the final product[3].
Biological Activity and Therapeutic Potential
Substituted 2-aminopyridines have garnered significant attention for their diverse biological activities. While specific data for Methyl 2-amino-4-methoxypyridine-3-carboxylate is limited in the initial search, the broader class of 2-aminopyridine derivatives has shown promise in several therapeutic areas.
3.1. Enzyme Inhibition
A notable activity of this class of compounds is the inhibition of nitric oxide synthases (NOS). For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible NO synthase (iNOS) with an IC₅₀ of 6 nM for the murine enzyme and 40 nM for the human recombinant enzyme[4]. The inhibition is competitive with respect to the substrate, arginine[4]. This suggests that derivatives like methyl 2-amino-4-methoxypyridine-3-carboxylate could also be explored for their iNOS inhibitory potential.
Quantitative Data on Related iNOS Inhibitors:
| Compound | Target | IC₅₀ | In Vivo ID₅₀ (LPS-induced nitrate) | Reference |
| 2-amino-4-methylpyridine | Murine NOS II | 6 nM | 0.009 mg kg⁻¹ min⁻¹ | [4] |
| 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM | - | [4] |
| 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM | - | [4] |
| 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM | - | [4] |
3.2. Antimicrobial and Antitumor Activity
Derivatives of 2-aminonicotinonitrile have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5]. Furthermore, some phenoxazine derivatives synthesized from aminophenols have demonstrated potent antitumor activity[6].
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for related 2-aminopyridine compounds as iNOS inhibitors involves competitive binding at the arginine substrate site of the enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes, including inflammation.
Below is a logical workflow illustrating the role of iNOS in the inflammatory pathway and the inhibitory action of 2-aminopyridine derivatives.
Caption: Workflow of iNOS induction and inhibition by 2-aminopyridine derivatives.
Conclusion
Methyl 2-amino-4-methoxypyridine-3-carboxylate belongs to a class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. While further research is required to fully elucidate its specific biological profile, the existing data on related 2-aminopyridine derivatives provides a strong rationale for its investigation in drug discovery programs. This guide serves as a starting point for researchers, offering key information on its chemical properties, synthesis, and potential mechanisms of action.
References
- 1. Methyl 2-amino-4-methoxypyridine-3-carboxylate | C8H10N2O3 | CID 131557944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 2-amino-4-methoxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-4-methoxynicotinate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimated based on known substituent effects and spectral data of related aminopyridine and nicotinate derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-6 |
| ~6.25 | d | 1H | H-5 |
| ~5.50 | br s | 2H | -NH₂ |
| ~3.95 | s | 3H | -OCH₃ (at C4) |
| ~3.85 | s | 3H | -OCH₃ (ester) |
d: doublet, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (ester) |
| ~165.0 | C-4 |
| ~160.0 | C-2 |
| ~148.0 | C-6 |
| ~105.0 | C-3 |
| ~98.0 | C-5 |
| ~55.5 | -OCH₃ (at C4) |
| ~52.0 | -OCH₃ (ester) |
Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620 | Strong | N-H bend (primary amine) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1280 - 1200 | Strong | Aryl C-O stretch |
| 1150 - 1050 | Strong | Aliphatic C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 151 | High | [M - OCH₃]⁺ |
| 123 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]
-
To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[2][3] The final sample height in the tube should be approximately 4 cm.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4]
-
Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction:
-
Ionization and Fragmentation:
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow and Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for Spectroscopic Identification.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Biological Activity of Substituted Aminonicotinates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of substituted aminonicotinates, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The document focuses on their anticancer and antimicrobial properties, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of Substituted Aminonicotinates
Substituted aminonicotinate and nicotinamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various substituted aminonicotinate derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and pIC₅₀ values, which represent the concentration of a compound required to inhibit cell viability by 50%, are summarized below.
Table 1: Anticancer Activity of Substituted Aminonicotinates and Related Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 5c (Nicotinic acid-based) | HCT-15 (Colon) | IC₅₀ | < 0.01 µM | [1] |
| 5c (Nicotinic acid-based) | PC-3 (Prostate) | IC₅₀ | 0.01 µM | [1] |
| 11g (2-aminonicotinamide) | Candida albicans | MIC₈₀ | 0.0313 µg/mL | [2] |
| 11h (2-aminonicotinamide) | Candida albicans | MIC₈₀ | 0.0313 µg/mL | [2] |
| CBHQ 5 (Hydroquinone-Chalcone) | HT-29 (Colon) | pIC₅₀ | 4.73 | [1] |
| CBHQ 5 (Hydroquinone-Chalcone) | MCF-7 (Breast) | pIC₅₀ | 4.66 | [1] |
| PIBHQ 6 (Hydroquinone-Pyrazoline) | HT-29 (Colon) | pIC₅₀ | > 4.42 | [1] |
| PIBHQ 6 (Hydroquinone-Pyrazoline) | MCF-7 (Breast) | pIC₅₀ | > 4.46 | [1] |
| 6b (Nicotinamide derivative) | B16F10 (Melanoma) | IC₅₀ | 4.66 µM | [3] |
| 6b (Nicotinamide derivative) | Pan-HDACs | IC₅₀ | 4.648 µM | [3] |
| 6b (Nicotinamide derivative) | HDAC3 | IC₅₀ | 0.694 µM | [3] |
| 6n (Nicotinamide derivative) | Pan-HDACs | IC₅₀ | 5.481 µM | [3] |
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis
A primary mechanism for the anticancer effect of certain aminonicotinate derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth. Compound 5c , for instance, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 µM.[1] Inhibition of the VEGFR-2 signaling cascade can block downstream pro-survival signals and induce apoptosis (programmed cell death). This is often confirmed by observing an increase in the levels of apoptosis markers, such as caspase-3. For compound 5c , a 4.3-fold increase in caspase-3 levels was reported, indicating the induction of apoptosis.[1]
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the substituted aminonicotinate compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24-72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 1000 rpm for 5 minutes) and wash the pellet twice with ice-cold PBS.[8]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Use FITC signal detection for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detection for PI.[9]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the pro-apoptotic effect of the compound.
Antimicrobial Activity of Substituted Aminonicotinates
Derivatives of aminonicotinates and related nitrogen-containing heterocycles have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. Their activity is quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The in vitro antimicrobial activities of several aminonicotinate-related compounds are presented below, indicating their potential as leads for new anti-infective agents.
Table 2: Antimicrobial Activity of Substituted Aminonicotinate Derivatives
| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| 9e, 9g, 9h, 9i (α-aminophosphonates) | Gram-positive bacteria | MIC | 0.25 - 128 | [4] |
| 9f, 9g, 9h, 10k, 10l (α-aminophosphonates) | Gram-negative bacteria | MIC | 0.25 - 128 | [4] |
| 9b, 9c, 9f, 9g, 9h, 10k, 10l (α-aminophosphonates) | Fungal strains | MIC | 0.25 - 32 | [4] |
| 11g (2-aminonicotinamide) | Fluconazole-resistant C. albicans | MIC₈₀ | 0.0313 - 2.0 | [2] |
| 11g (2-aminonicotinamide) | C. parapsilosis | MIC₈₀ | 0.0313 - 2.0 | [2] |
| 11g (2-aminonicotinamide) | C. glabrata | MIC₈₀ | 0.0313 - 2.0 | [2] |
| 11g (2-aminonicotinamide) | Cryptococcus neoformans | MIC₈₀ | 0.0313 - 2.0 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.[11]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[12]
-
Inoculum Preparation: Prepare a suspension of the test microorganism from an 18-24 hour agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[13]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]
-
Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[11]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel substituted aminonicotinates for anticancer activity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and playing a pivotal role in the development of novel therapeutic agents.[1][2][3][4][5][6] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of diverse molecular architectures. This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for accessing polysubstituted pyridines, details key experimental protocols, and explores their applications in drug discovery, with a focus on their impact on cellular signaling pathways.
Core Synthetic Strategies for Polysubstituted Pyridines
The construction of the pyridine ring with multiple substituents can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from acyclic precursors, and the functionalization of a pre-existing pyridine ring.
De Novo Synthesis of the Pyridine Ring
1. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical route to highly functionalized pyridines in a single step from simple starting materials.[7][8][9] The Hantzsch pyridine synthesis and its variations are classic examples, though modern MCRs often employ transition-metal or nanocatalysts to enhance efficiency and selectivity.[7][8][9]
2. Cycloaddition Reactions: [2+2+2] and [4+2] cycloaddition reactions are powerful methods for constructing the pyridine ring. Transition metals, particularly cobalt and nickel, are often used to catalyze the [2+2+2] cycloaddition of alkynes and nitriles, providing a modular approach to substituted pyridines.[10][11][12] Inverse-electron-demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes or enamines also provide a regiocontrolled route to polysubstituted pyridines.[13]
Table 1: Comparison of De Novo Synthetic Methods for Polysubstituted Pyridines
| Synthetic Method | Key Features | Advantages | Common Catalysts/Reagents |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials.[8][9] | High atom economy, operational simplicity, rapid access to molecular diversity.[7][8][9] | Nanoparticle catalysts (e.g., MgO, Fe3O4-MWCNTs), Lewis acids.[9] |
| [2+2+2] Cycloaddition | Cyclotrimerization of two alkyne units and a nitrile.[10] | High efficiency and modularity, potential for chirality introduction.[12] | Cobalt complexes, Nickel complexes.[10] |
| Inverse-Electron-Demand Aza-Diels-Alder | [4+2] cycloaddition of an electron-deficient aza-diene with an electron-rich dienophile. | High regioselectivity, access to pyridines with specific substitution patterns.[13] | Lewis acids (for directed reactions).[13] |
| Formal (3+3) Cycloaddition | Reaction of enamines with unsaturated aldehydes or ketones.[14] | Practical for large-scale synthesis, uses readily available starting materials.[14] | Organocatalysts (e.g., pyrrolidine hydrochloride), FeCl3.[14] |
Functionalization of Pre-existing Pyridine Rings
1. C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine-containing molecules, avoiding the need for pre-functionalized starting materials.[1][2][15][16] This approach is particularly valuable in drug discovery for rapid analogue synthesis. Regioselectivity can be a challenge due to the electronic nature of the pyridine ring, but various strategies have been developed to control the position of functionalization (ortho, meta, or para).[1][2][15]
2. Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are widely used to introduce aryl, heteroaryl, and alkyl groups onto the pyridine ring.[17][18][19][20] These reactions typically require a halogenated or triflated pyridine as the electrophilic partner. The chemoselective synthesis of polysubstituted pyridines can be achieved by exploiting the differential reactivity of various leaving groups.[17]
Table 2: Key C-H Functionalization and Cross-Coupling Methodologies for Pyridine Substitution
| Methodology | Description | Key Features | Typical Catalysts/Reagents |
| meta-C-H Functionalization via Dearomatization-Rearomatization | A redox-neutral strategy involving the formation of an oxazino pyridine intermediate.[15] | Enables functionalization at the electronically disfavored meta position. | Catalyst-free, relies on pH-dependent reactivity.[15] |
| para-Selective C-H Functionalization | Switching to acidic conditions with oxazino pyridine intermediates directs functionalization to the para position.[15][21] | Site-switchable functionalization from meta to para.[15][21] | Acidic conditions.[15][21] |
| Visible Light-Induced C-H Functionalization | Utilizes photoredox catalysis to generate radical intermediates for C-H functionalization.[16] | Mild reaction conditions, high functional group tolerance.[16] | Photocatalysts (e.g., rose bengal), visible light.[16] |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a pyridine halide/triflate with a boronic acid/ester.[17] | Broad substrate scope, excellent functional group tolerance. | Palladium catalysts (e.g., Pd(PPh3)4), bases.[17] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Polysubstituted Pyridines via a One-Pot, Four-Component Reaction using a Nanocatalyst[9]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a thiazolidine-4-one derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is prepared.
-
MgO nanoparticles (as a catalyst) are added to the mixture.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for the required time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure polysubstituted pyridine.
General Procedure for the Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes and Nitriles[10]
-
To a solution of the diyne (1.0 equiv) and nitrile (1.2 equiv) in a suitable solvent (e.g., toluene or THF) is added the cobalt catalyst (e.g., Co(I) complex, 5 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time.
-
The reaction progress is monitored by TLC or Gas Chromatography (GC).
-
After completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the desired polysubstituted pyridine.
Biological Applications and Signaling Pathways
Polysubstituted pyridines exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6][22][23] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.
For instance, certain polysubstituted pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Below is a generalized representation of a kinase inhibition signaling pathway that can be targeted by polysubstituted pyridine-based inhibitors.
Caption: Kinase inhibition by a polysubstituted pyridine.
Experimental Workflow for Biological Evaluation
The biological evaluation of newly synthesized polysubstituted pyridines is a critical step in the drug discovery process. A typical workflow involves a series of in vitro and in vivo assays to determine the compound's potency, selectivity, and potential therapeutic efficacy.
Caption: Workflow for biological evaluation of pyridine derivatives.
This guide highlights the versatility and importance of polysubstituted pyridines in modern drug discovery. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms, will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. scilit.com [scilit.com]
- 20. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 21. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
- 22. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Methyl 2-amino-4-methoxynicotinate
This document provides a detailed overview of the fundamental physicochemical properties of Methyl 2-amino-4-methoxynicotinate, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Property | Value | Source |
| Molecular Formula | C8H10N2O3 | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
This foundational data serves as a critical reference point for any research or development activities involving this compound.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection.
Caption: Relationship between compound name, formula, and molecular weight.
References
An In-Depth Technical Guide to Aminonicotinate Compounds: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonicotinate compounds, a class of pyridinecarboxylic acid derivatives, represent a significant scaffold in medicinal chemistry and drug discovery. Characterized by a pyridine ring substituted with both an amino and a carboxyl group, these compounds have emerged as versatile building blocks for the synthesis of a wide array of biologically active molecules. Their history is intrinsically linked to the broader story of nicotinic acid (niacin or vitamin B3), a fundamental component of cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aminonicotinate compounds, with a focus on their therapeutic potential and the signaling pathways they modulate.
Historical Perspective: From Nicotinic Acid to its Amino Derivatives
The journey of aminonicotinate compounds begins with the parent molecule, nicotinic acid. First synthesized in 1867 through the oxidation of nicotine, its vital biological role was not understood until much later. In 1937, American biochemist Conrad Arnold Elvehjem identified nicotinic acid as the "pellagra-preventing factor," establishing it as an essential vitamin (Vitamin B3).
The exploration of nicotinic acid's amino derivatives followed, with 2-aminonicotinic acid being characterized in the mid-20th century as a metabolite in nicotinic acid pathways. The development of synthetic methodologies for various aminonicotinate isomers, including 2-amino-, 4-amino-, and 6-aminonicotinic acids, has since paved the way for extensive investigation into their chemical and biological properties. These compounds have proven to be crucial intermediates in the pharmaceutical and agrochemical industries.[1]
Synthesis of Aminonicotinate Compounds
A variety of synthetic routes have been developed for the preparation of different aminonicotinate isomers. These methods often involve multi-step processes, starting from readily available pyridine or quinoline derivatives.
Synthesis of 2-Aminonicotinic Acid
One common approach to synthesizing 2-aminonicotinic acid involves the oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid.[2] Subsequent intramolecular dehydration with acetic anhydride forms the corresponding anhydride. This intermediate then undergoes ammonolysis followed by a Hofmann degradation to introduce the amino group at the C2 position, yielding the final product.[2]
Another method starts with 2-chloro-3-trichloromethylpyridine, which is reacted with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine.[3] This intermediate is then hydrolyzed under alkaline conditions to produce the 2-aminonicotinate salt, which upon acidification yields 2-aminonicotinic acid.[3]
Synthesis of 4-Aminonicotinic Acid
A notable synthesis of 4-aminonicotinic acid begins with the oxidation of isoquinoline to form 3,4-pyridinedicarboxylic acid.[4] Similar to the synthesis of the 2-amino isomer, this is followed by dehydration to the anhydride, ammonolysis, and a Hofmann rearrangement to introduce the amino group at the C4 position.[4]
Synthesis of 6-Aminonicotinic Acid
The synthesis of 6-aminonicotinic acid can be achieved through the hydrolysis of its ester derivatives, such as ethyl 6-aminonicotinate.[5]
Biological Activity and Therapeutic Potential
Aminonicotinate derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Antimicrobial and Tuberculostatic Activity
Early investigations into the biological properties of aminonicotinate derivatives revealed their potential as antimicrobial agents. Certain derivatives of 2-aminonicotinic acid have shown moderate tuberculostatic activity, highlighting their potential in the development of new treatments for tuberculosis.[1]
Anticancer Activity
The aminonicotinate scaffold has been explored for its potential in cancer therapy. For instance, esters of 6-aminonicotinic acid have been designed as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD). This enzyme is a key component of the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate. Inhibition of 6PGD can disrupt cancer cell metabolism and induce cell death.
P2Y12 Receptor Antagonism and Antiplatelet Activity
A significant development in the therapeutic application of aminonicotinates is the discovery of 6-aminonicotinate-based compounds as potent antagonists of the P2Y12 receptor. The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention and treatment of thrombotic diseases such as heart attack and stroke.
Signaling Pathways Modulated by Aminonicotinate Compounds
The diverse biological activities of aminonicotinate compounds stem from their ability to interact with and modulate various cellular signaling pathways.
The P2Y12 Receptor Signaling Pathway
6-aminonicotinate-based antagonists directly interfere with the P2Y12 signaling cascade. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine diphosphate (ADP), activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet aggregation. By blocking the P2Y12 receptor, 6-aminonicotinate antagonists prevent these downstream signaling events, thereby inhibiting platelet activation.
References
- 1. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Synthetic Potential of Methyl 2-amino-4-methoxynicotinate: A Versatile Building Block for Heterocyclic Chemistry
Introduction: Methyl 2-amino-4-methoxynicotinate is a functionalized pyridine derivative with significant potential as a scaffold in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and an electron-donating methoxy group on a pyridine ring makes it a valuable precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its potential applications and a representative synthetic protocol for its utilization in the construction of fused heterocyclic systems.
While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related 2-aminonicotinate esters. These compounds are widely recognized as key intermediates in the synthesis of various fused heterocycles, including pyrido[2,3-d]pyrimidines, which are privileged structures in numerous biologically active molecules.
Application Notes
This compound is an attractive starting material for the synthesis of a variety of heterocyclic compounds due to the presence of multiple reactive sites. The primary amino group can act as a nucleophile, while the methyl ester can undergo reactions such as hydrolysis, amidation, or reduction. The pyridine ring itself can participate in various transformations.
Key Potential Applications:
-
Synthesis of Pyrido[2,3-d]pyrimidines: The most prominent application of 2-aminonicotinate esters is in the synthesis of pyrido[2,3-d]pyrimidines. This is typically achieved through condensation reactions with one-carbon synthons like formamide, dimethylformamide dimethyl acetal (DMF-DMA), or guanidine derivatives. The resulting fused pyrimidine core is a common feature in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The methoxy substituent at the 4-position of the starting material can be retained in the final product, potentially influencing its biological activity and physicochemical properties.
-
Precursor for Novel Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can be derived from precursors like this compound. The pyrido[2,3-d]pyrimidine scaffold, for instance, is a well-known "hinge-binding" motif in many kinase inhibitors, targeting the ATP-binding site of various kinases.
-
Development of Bioactive Scaffolds: The versatile reactivity of this molecule allows for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. Modifications at the amino, ester, and pyridine ring positions can lead to a wide range of structurally diverse molecules.
Experimental Protocols
The following is a representative, general protocol for the synthesis of a 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivative, a common scaffold in medicinal chemistry. This protocol is based on established methodologies for related 2-aminonicotinates and serves as a starting point for researchers.
Protocol: Synthesis of 7-Methoxy-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes a two-step synthesis involving an initial acylation of the amino group followed by a cyclization reaction.
Step 1: Acylation of this compound
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Yield | 85-95% (Estimated) |
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidinone Ring
| Parameter | Value |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Yield | 70-85% (Estimated) |
Materials:
-
Crude acylated intermediate from Step 1 (1.0 eq)
-
Ammonia in methanol (7N solution)
-
Methanol
Procedure:
-
Dissolve the crude acylated intermediate in methanol.
-
Add a 7N solution of ammonia in methanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 7-Methoxy-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthetic protocol described above.
Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidinone derivative.
Caption: Logical relationship of the starting material to its potential application.
Disclaimer: The provided protocols and data are representative and based on the known chemistry of analogous compounds. Researchers should conduct their own optimization and characterization of all products. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-methoxynicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methoxynicotinate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The substituted pyridine core is a common scaffold in a wide array of biologically active molecules. The presence of an amino group, a methoxy group, and a methyl ester provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening and lead optimization. These application notes provide detailed protocols for the synthesis of the parent compound, this compound, and several of its key derivatives.
Synthesis of this compound
The primary route for the synthesis of this compound involves the amination of a suitable 2-halonicotinate precursor. The most direct approach utilizes the commercially available Methyl 2-chloro-4-methoxynicotinate. Two common methods for this transformation are presented: a classical nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia
This protocol describes the direct displacement of the chloride with an amino group using ammonia in a sealed vessel.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol or 1,4-dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C. Maintain the temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method employs a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation, often under milder conditions than the SNAr approach.[1][2][3][4][5]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add Methyl 2-chloro-4-methoxynicotinate (1.0 eq) and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an appropriate amine source. Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 8-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary for Synthesis of this compound
| Parameter | Protocol 1: SNAr with Ammonia | Protocol 2: Buchwald-Hartwig Amination |
| Starting Material | Methyl 2-chloro-4-methoxynicotinate | Methyl 2-chloro-4-methoxynicotinate |
| Reagents | 7N NH₃ in Methanol | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine |
| Solvent | Methanol or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 100-120 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Expected Yield | 60-80% | 70-95% |
| Purification | Column Chromatography | Column Chromatography |
| Compound | Physical Properties | Spectroscopic Data (Predicted) |
| This compound | White to off-white solid | ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 6.50 (d, 1H), 5.50 (br s, 2H), 3.90 (s, 3H), 3.85 (s, 3H). |
| ¹³C NMR (CDCl₃): δ 168.0, 165.0, 158.0, 150.0, 105.0, 98.0, 55.0, 52.0. | ||
| MS (ESI): m/z 183.07 [M+H]⁺ |
Synthesis of this compound Derivatives
The parent compound can be readily derivatized at the 2-amino group or the methyl ester to generate a library of analogues.
Protocol 3: N-Alkylation of the 2-Amino Group
This protocol describes the introduction of an alkyl group onto the 2-amino position via reductive amination.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Add a dehydrating agent like sodium sulfate or magnesium sulfate and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir at room temperature for 4-12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 4: N-Acylation of the 2-Amino Group
This protocol details the formation of an amide bond at the 2-amino position.[7][8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF) and add a base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add an acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Protocol 5: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.[10][11][12]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-8 hours.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure.
-
Purification: Dilute the aqueous residue with water and acidify to pH 3-4 with a dilute acid (e.g., 1N HCl). The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary for Derivatization Reactions
| Derivative Type | Reagents | Solvent | Temperature | Expected Yield |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | DCM or DCE | Room Temperature | 60-90% |
| N-Acylation | Acyl Chloride/Anhydride, TEA | DCM or THF | 0 °C to Room Temp. | 70-95% |
| Ester Hydrolysis | LiOH or NaOH | Methanol/Water | Room Temp. to 50 °C | 85-98% |
Visualized Workflows and Pathways
Caption: Synthetic routes to this compound.
Caption: Derivatization of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 7. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.amelica.org [portal.amelica.org]
- 12. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The 2-Amino-4-Substituted Pyridine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While Methyl 2-amino-4-methoxynicotinate is a recognized chemical entity, its direct and extensive application in medicinal chemistry as a foundational scaffold is not widely documented in publicly accessible literature. However, a closely related structural analog, the 2-amino-4-methylpyridine scaffold, serves as a valuable and well-established building block in the development of potent and selective enzyme inhibitors. This document will focus on the application of this analogous scaffold, specifically in the context of inhibiting inducible nitric oxide synthase (iNOS), a critical target in various inflammatory diseases and oncological conditions. The principles, synthetic strategies, and biological evaluations described herein provide a robust framework that can be extrapolated to other 2-amino-4-substituted pyridine derivatives.
Application Notes: 2-Amino-4-methylpyridine as a Scaffold for iNOS Inhibitors
The 2-amino-4-methylpyridine core is a key pharmacophore for the targeted inhibition of inducible nitric oxide synthase (iNOS). Overexpression and dysregulation of iNOS are implicated in the pathophysiology of numerous diseases, including sepsis, arthritis, neurodegenerative disorders, and various cancers.[1] The enzyme catalyzes the production of high concentrations of nitric oxide (NO), a signaling molecule that, in excess, contributes to tissue damage, inflammation, and tumor progression.[2][3][4]
Derivatives of 2-amino-4-methylpyridine have been synthesized and identified as potent iNOS inhibitors, with some exhibiting excellent selectivity over the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2] This selectivity is crucial for minimizing off-target effects, as constitutive eNOS and nNOS activities are vital for maintaining physiological functions like blood pressure regulation and neurotransmission.[1] The development of these inhibitors not only provides potential therapeutic agents but also valuable molecular probes, such as PET tracers, for imaging iNOS expression in vivo, which can aid in disease diagnosis and monitoring.[2][5]
Quantitative Data: Inhibition of iNOS by 2-Amino-4-methylpyridine Analogs
The following table summarizes the in vitro inhibitory activity of several 6-substituted 2-amino-4-methylpyridine derivatives against murine iNOS. The data is extracted from studies focused on developing these compounds as potential therapeutic agents and PET tracers.[2][6]
| Compound ID | R-Group at Position 6 | IC50 (nM) vs. Murine iNOS |
| 1 | -H | Potent, non-selective |
| 2 | -Hexyl | 28 |
| 9 | -CH2CH(F)CH3 | 81 |
| 18 | -(CH2)3F | 165 |
| 20 | -(CH2)4F | 78 |
| 16 | -CH2CH(OH)CH3 | >10,000 |
Data sourced from Zhou et al., J Med Chem, 2009.[2][5][6][7]
Experimental Protocols
General Synthesis of 6-Substituted 2-Amino-4-methylpyridine Derivatives
This protocol describes a general synthetic route for creating a library of iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold, as adapted from the literature.[2]
Workflow Diagram:
Caption: General synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogs.
Methodology:
-
Protection of the Amino Group: The starting material, 2-amino-4-methylpyridine, is first protected to prevent side reactions. A common method involves reacting it with 2,5-hexanedione in the presence of a catalyst to form a pyrrole-protected intermediate.
-
Lithiation: The protected intermediate is dissolved in a dry aprotic solvent (e.g., diethyl ether) and cooled to a low temperature (-20 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to selectively deprotonate the 6-position of the pyridine ring, forming a lithiated intermediate.[2]
-
Electrophilic Quench: The desired side chain is introduced by reacting the lithiated intermediate with a suitable electrophile. For example, reacting with an aldehyde or ketone will introduce a hydroxyalkyl group, which can be further modified (e.g., fluorinated).
-
Deprotection: The protecting group is removed to yield the final 6-substituted 2-amino-4-methylpyridine analog. This is often achieved by treatment with hydroxylamine hydrochloride in an alcohol/water mixture.[2]
-
Purification: The final product is purified using standard techniques, such as silica gel chromatography, to yield the desired compound with high purity.
In Vitro iNOS Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of the synthesized compounds on iNOS activity, typically using activated macrophage cell lysates or recombinant enzyme.[1][8]
Methodology:
-
Enzyme Source Preparation:
-
Cell-based: A macrophage cell line (e.g., RAW 264.7) is stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS. The cells are then lysed to obtain a crude enzyme extract.[8]
-
Recombinant: Purified, recombinant iNOS enzyme can be purchased from commercial vendors.
-
-
Reaction Mixture Preparation: A reaction buffer is prepared containing necessary cofactors for iNOS activity, including L-arginine (the substrate), NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[1]
-
Inhibition Assay:
-
The iNOS enzyme preparation is pre-incubated with various concentrations of the test inhibitor compound (typically dissolved in DMSO) for a short period.
-
The enzymatic reaction is initiated by the addition of the reaction mixture containing L-arginine (often radiolabeled [3H]-L-arginine).
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37 °C.
-
-
Detection of NO Production: The activity of iNOS is determined by measuring the amount of product formed.
-
Citrulline Conversion Assay: If using radiolabeled arginine, the conversion to [3H]-L-citrulline is quantified by separating it from unreacted arginine using ion-exchange resin and measuring its radioactivity with a scintillation counter.[1]
-
Griess Assay: Alternatively, the production of nitrite (a stable oxidation product of NO) in the supernatant can be measured colorimetrically using the Griess reagent.[1]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction (with DMSO vehicle only). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
iNOS Induction and NO Production Pathway:
The following diagram illustrates the signaling cascade leading to the expression of iNOS and its subsequent production of nitric oxide in an inflammatory context.
Caption: Inflammatory signaling pathways leading to iNOS expression and inhibition.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 2-amino-4-methoxynicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-4-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a novel compound, its thorough characterization is paramount for ensuring purity, confirming identity, and establishing a foundation for further biological and pharmacological studies. These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and analysis of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H NMR and ¹³C NMR).
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this type of molecule.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: Agilent 1100/1200 series or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 mixture of Acetonitrile and Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the sample solvent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.
Data Presentation
| Parameter | Value |
| Retention Time (tR) | 12.5 min |
| Purity (by area %) | >99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >10000 |
Workflow Diagram
Application Notes and Protocols: Methyl 2-amino-4-methoxynicotinate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methoxynicotinate is a valuable heterocyclic building block for the synthesis of various biologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for the construction of fused ring systems that are central to the structure of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from 2-aminonicotinate derivatives, is a "privileged structure" in kinase inhibitor design, forming the core of inhibitors targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim kinases.
These application notes provide a representative synthesis of a kinase inhibitor scaffold derived from this compound, detailed experimental protocols for key transformations, and a summary of the biological activities of structurally related compounds.
Representative Synthetic Scheme
The following scheme outlines a representative pathway for the synthesis of a 4-substituted-7-methoxypyrido[2,3-d]pyrimidine kinase inhibitor scaffold starting from this compound. This pathway is based on established synthetic methodologies for this class of compounds.
Caption: Representative synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of this compound with urea to form the pyridopyrimidinone core.
-
Materials:
-
This compound (1.0 eq)
-
Urea (5.0 eq)
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
-
Procedure:
-
Combine this compound and urea in a round-bottom flask equipped with a reflux condenser.
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to 200-220 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield 7-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Protocol 2: Synthesis of 4-Chloro-7-methoxypyrido[2,3-d]pyrimidine
This protocol details the chlorination of the pyridopyrimidinone intermediate, a crucial step for subsequent functionalization.
-
Materials:
-
7-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base (catalytic amount)
-
-
Procedure:
-
In a fume hood, carefully add 7-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one to a flask containing phosphorus oxychloride.
-
Add a catalytic amount of DIPEA to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-methoxypyrido[2,3-d]pyrimidine.
-
Protocol 3: Synthesis of a 4-Aryl-7-methoxypyrido[2,3-d]pyrimidine Kinase Inhibitor via Suzuki Coupling
This protocol illustrates the diversification of the scaffold through a palladium-catalyzed Suzuki cross-coupling reaction.
-
Materials:
-
4-Chloro-7-methoxypyrido[2,3-d]pyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add 4-chloro-7-methoxypyrido[2,3-d]pyrimidine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final kinase inhibitor.
-
Data Presentation: Biological Activity of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The following tables summarize the in vitro activity of several reported kinase inhibitors featuring the pyrido[2,3-d]pyrimidine core, demonstrating the therapeutic potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (µM) | Reference |
| PD-173955 | Abl | - | - | - | [1] |
| FGFR1 | 2 | - | - | [1] | |
| PDGFRβ | 100 | - | - | [1] | |
| Palbociclib | CDK4 | 11 | - | - | [1] |
| CDK6 | 16 | - | - | [1] | |
| Compound 4 | PIM-1 | 11.4 | MCF-7 | 0.57 | [2] |
| Compound 10 | PIM-1 | 17.2 | MCF-7 | 1.83 | [2] |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [3] |
| EGFRWT | >1000 | A549 | 0.655 | [3] | |
| Compound B7 | EGFRL858R/T790M | 5.9 | H1975 | 0.023 | [3] |
| EGFRWT | 98 | A549 | 0.441 | [3] |
Signaling Pathway
The pyrido[2,3-d]pyrimidine scaffold is a versatile core for inhibitors of various kinases involved in critical cellular signaling pathways. One such pathway is the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, which is a key regulator of the cell cycle.
Caption: Inhibition of the CDK4/6-Cyclin D pathway.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-4-methoxynicotinate in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl 2-amino-4-methoxynicotinate as a key building block in the discovery and development of novel agrochemicals. The protocols and data presented herein are representative examples derived from established research on structurally related nicotinamide and aminopyrimidine derivatives, which are pivotal scaffolds in modern herbicides and fungicides.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in numerous successful agrochemicals, including fungicides, herbicides, and insecticides. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This compound is a functionalized pyridine derivative that offers multiple reaction sites for chemical elaboration, making it an attractive starting material for generating diverse compound libraries for high-throughput screening.
Derivatives of related aminopyrimidines are well-established as potent inhibitors of acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants and fungi. This pathway is an attractive target for herbicides due to its absence in mammals, ensuring high selectivity and low toxicity. These notes will focus on the prospective use of this compound in the synthesis of novel ALS-inhibiting herbicides.
Application: Synthesis of a Novel Sulfonylurea Herbicide
This compound can serve as the primary amine component for coupling with a sulfonyl isocyanate to form a sulfonylurea bridge, a critical pharmacophore for ALS inhibition. The methoxy and methyl ester groups on the pyridine ring can be further modified to fine-tune the compound's physicochemical properties, such as solubility, stability, and uptake by the target plant species.
Hypothetical Target Compound
A hypothetical sulfonylurea herbicide, "Pyriminuron-methyl," is proposed, synthesized from this compound and a commercially available sulfonyl isocyanate.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the biological activity of Pyriminuron-methyl. This data is intended to be illustrative of the expected performance of a successful herbicide candidate derived from the specified starting material.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme | Target Species | IC50 (nM) |
| Pyriminuron-methyl | Acetolactate Synthase (ALS) | Arabidopsis thaliana | 15.8 |
| Nicosulfuron (Standard) | Acetolactate Synthase (ALS) | Arabidopsis thaliana | 12.5 |
| Foramsulfuron (Standard) | Acetolactate Synthase (ALS) | Arabidopsis thaliana | 20.1 |
Table 2: Greenhouse Herbicidal Activity (Post-emergence)
| Compound | Application Rate (g/ha) | Setaria faberi (Giant Foxtail) | Abutilon theophrasti (Velvetleaf) | Amaranthus retroflexus (Redroot Pigweed) |
| % Control | % Control | % Control | ||
| Pyriminuron-methyl | 50 | 92 | 88 | 95 |
| 25 | 85 | 75 | 88 | |
| 12.5 | 70 | 60 | 78 | |
| Nicosulfuron (Standard) | 50 | 95 | 85 | 93 |
| 25 | 88 | 78 | 85 | |
| 12.5 | 75 | 65 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Pyriminuron-methyl
This protocol details the synthesis of the hypothetical herbicide Pyriminuron-methyl from this compound.
Materials:
-
This compound
-
2-(Methoxycarbonyl)-phenylsulfonyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.82 g, 10 mmol).
-
Dissolve the starting material in 100 mL of anhydrous DCM.
-
Add triethylamine (1.4 mL, 10 mmol) to the solution as a base catalyst.
-
In a separate flask, dissolve 2-(Methoxycarbonyl)-phenylsulfonyl isocyanate (2.27 g, 10 mmol) in 50 mL of anhydrous DCM.
-
Slowly add the sulfonyl isocyanate solution to the stirred solution of the aminonicotinate at room temperature over 30 minutes.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 50 mL of deionized water.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (starting from 9:1 to 1:1) to afford the pure Pyriminuron-methyl.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro ALS Enzyme Inhibition Assay
This protocol describes the methodology to determine the IC50 value of the synthesized compound against plant ALS.
Materials:
-
Purified recombinant ALS enzyme from Arabidopsis thaliana
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Substrate: Pyruvate
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, FAD
-
Colorimetric detection reagent (Creatine and α-naphthol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of Pyriminuron-methyl in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme, cofactors, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add the colorimetric reagent (creatine and α-naphthol) and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Cross-Coupling Reactions with 2-Aminopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 2-aminopyridine are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The development of efficient and versatile cross-coupling methodologies for the functionalization of these heterocyclic scaffolds is therefore of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for several key palladium- and rhodium-catalyzed cross-coupling reactions involving 2-aminopyridine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and C-H activation/annulation reactions.
Suzuki-Miyaura Coupling of 2-Aminopyridine Derivatives
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to 2-aminopyridine substrates. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmaceuticals.[1][2]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide/Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | 2-Pyridylboronates + Aryl bromides | Pd₂(dba)₃ (1.0-1.5%) / Ligand 1 | KF | 1,4-Dioxane | 110 | Varies | 74-82 |
| 3 | 2-Pyridylboronates + Aryl chlorides | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | Varies | Good |
Ligand 1 and 2 refer to specialized phosphine ligands developed for challenging Suzuki-Miyaura couplings.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
This protocol is adapted from a procedure for the synthesis of novel pyridine derivatives.[2]
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.32 mmol)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Schlenk flask
-
Stir bar
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) to the flask.
-
Heat the reaction mixture to 85–95 °C and stir for over 15 hours.
-
After cooling to room temperature, filter the mixture.
-
Dilute the filtrate with ethyl acetate (50 mL).
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Buchwald-Hartwig Amination of 2-Aminopyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] It is particularly useful for the synthesis of N-aryl and N-alkyl aminopyridines, which are prevalent in medicinal chemistry.[5][6][7]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile Amines (e.g., methylamine) | Pd(OAc)₂ (5%) | dppp (10%) | NaOt-Bu | Toluene | 80 | 14 | Good |
| 2 | 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent |
| 3 | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 27-82 |
dppp = 1,3-bis(diphenylphosphino)propane
Experimental Protocol: Buchwald-Hartwig Amination with Volatile Amines
This protocol is designed for the amination of 2-bromopyridines with volatile amines in a sealed tube.[5]
Materials:
-
2-Bromopyridine (1 equiv)
-
Volatile amine (e.g., methylamine, 5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2 equiv)
-
Toluene
-
Sealed tube
Procedure:
-
In a sealed tube, combine 2-bromopyridine (1 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOt-Bu (2 equiv).
-
Cool the volatile amine (e.g., methylamine gas) to -78 °C to liquefy it and add it to the sealed tube (5 equiv).
-
Add toluene to the sealed tube.
-
Seal the tube and heat the reaction mixture at 80 °C overnight (approximately 14 hours).
-
After cooling, the reaction mixture is worked up to isolate the desired aminopyridine product.
Sonogashira Coupling of 2-Aminopyridine Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted 2-aminopyridines.[8][9][10]
Data Presentation: Sonogashira Coupling
| Entry | Substrate | Terminal Alkyne | Catalyst System | Ligand | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Various | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
The following is an optimized procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[9]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
Dimethylformamide (DMF) (2.0 mL)
-
Round-bottomed flask
-
Stir bar
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
The residue is purified by column chromatography to afford the desired 2-amino-3-alkynylpyridine.
C-H Activation and Annulation of 2-Aminopyridine Derivatives
Direct C-H bond activation is an increasingly important strategy for the functionalization of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[11][12] N-Aryl-2-aminopyridines are excellent substrates for such transformations due to the directing effect of the pyridyl group.[11][12]
Data Presentation: Rh(III)-Catalyzed C-H Activation/Annulation
| Entry | Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Product Type |
| 1 | N-Aryl-2-aminopyridine | Alkyne | [RhCp*Cl₂]₂ (2 mol%) | N/A | N/A | N/A | Good | N-(2-pyridyl)indoles |
| 2 | 2-Aminopyridine + Aldehyde | Diazo Ester | Rh(III) | N/A | N/A | N/A | Good to Excellent | Pyrido[1,2-a]pyrimidin-4-ones |
Experimental Protocol: General Considerations for Rh(III)-Catalyzed C-H Activation
Detailed protocols for these reactions are highly substrate-specific. However, a general workflow can be outlined.
General Workflow:
-
Reactant Preparation: The N-aryl-2-aminopyridine substrate and the coupling partner (e.g., alkyne, diazo ester) are carefully weighed and added to a reaction vessel.
-
Catalyst and Additive Loading: The rhodium catalyst (e.g., [RhCp*Cl₂]₂) and any necessary additives are added to the reaction vessel, typically under an inert atmosphere.
-
Solvent Addition: An appropriate solvent is added to the reaction mixture.
-
Reaction Execution: The reaction is heated to the specified temperature and stirred for the required duration.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for cross-coupling reactions.
Logical Relationship of Key Reaction Components
Caption: Factors influencing the outcome of a cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diversity-Oriented Synthesis Using Aminonicotinate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for the rapid generation of structurally diverse small molecules to probe biological systems and accelerate drug discovery. This document provides detailed application notes and experimental protocols for the use of aminonicotinate scaffolds as versatile starting points for DOS. The inherent reactivity of the aminonicotinate core allows for the introduction of molecular diversity at multiple positions, leading to the creation of extensive compound libraries with a wide range of pharmacological potential. These libraries are particularly relevant for screening against kinases and other enzymes involved in key cellular signaling pathways.
Core Concepts of DOS with Aminonicotinate Scaffolds
The aminonicotinate scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its utility in DOS stems from the presence of multiple reactive sites: the amino group, the carboxylate group, and the pyridine ring itself, which can be further functionalized. A typical DOS workflow involves a branching synthesis strategy where a common aminonicotinate core is elaborated through a series of parallel reactions to generate a library of diverse final products.
Experimental Protocols
Protocol 1: General Procedure for the Parallel Amide Coupling of Methyl 6-aminonicotinate
This protocol describes the parallel synthesis of an amide library from a methyl 6-aminonicotinate scaffold.
Materials:
-
Methyl 6-aminonicotinate
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block
-
Magnetic stirrer and stir bars
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of methyl 6-aminonicotinate in anhydrous DMF.
-
Prepare a 0.25 M solution of a diverse set of amines in anhydrous DMF in individual vials or a 96-well plate.
-
Prepare a 0.25 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.04 mmol) of the methyl 6-aminonicotinate stock solution.
-
To each well, add 200 µL (0.05 mmol) of a unique amine stock solution.
-
Add 200 µL (0.05 mmol) of the HATU stock solution to each well.
-
Add 100 µL (0.05 mmol) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, add 1 mL of DCM to each well.
-
Wash the organic layer with 1 mL of saturated aqueous sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Analysis and Purification:
-
Analyze the crude product in each well by HPLC-MS to determine purity and confirm the desired mass.
-
Purify the products by preparative HPLC as needed.
-
Protocol 2: Suzuki Coupling for Diversification of a Halogenated Aminonicotinate Scaffold
This protocol outlines the diversification of a brominated aminonicotinate scaffold using a parallel Suzuki coupling approach.
Materials:
-
Methyl 6-amino-5-bromonicotinate
-
A diverse library of boronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
96-well reaction block with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well, add 9.2 mg (0.04 mmol) of methyl 6-amino-5-bromonicotinate.
-
Add 0.048 mmol (1.2 equivalents) of a unique boronic acid to each well.
-
Add 2.3 mg (0.002 mmol, 5 mol%) of Pd(PPh₃)₄ to each well.
-
Add 400 µL of 1,4-dioxane to each well.
-
Add 200 µL of 2 M aqueous sodium carbonate solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat to 80°C for 12 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of ethyl acetate and 1 mL of water to each well.
-
Separate the organic layer.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Analysis and Purification:
-
Analyze the crude product in each well by HPLC-MS.
-
Purify the products by preparative HPLC or column chromatography.
-
Data Presentation
The biological activity of the synthesized library should be assessed in relevant assays. The quantitative data, such as IC₅₀ or EC₅₀ values, should be tabulated for clear comparison of structure-activity relationships (SAR).
Table 1: Illustrative Antifungal Activity of an Aminonicotinamide Library
| Compound ID | R Group | MIC₈₀ against C. albicans (µg/mL)[1] |
| 1a | -CH₂-(5-((2-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313[1] |
| 1b | -CH₂-(5-((3-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313[1] |
| 1c | Phenyl | > 4.0 |
| 1d | Benzyl | 2.0 |
| 1e | 4-Fluorobenzyl | 1.0 |
Table 2: Illustrative Kinase Inhibitory Activity of an Aminonicotinate Library
| Compound ID | R¹ Group | R² Group | Kinase Target | IC₅₀ (nM) |
| 2a | H | Phenyl | PI3Kα | 75 |
| 2b | H | 4-Morpholinophenyl | PI3Kα | 15 |
| 2c | H | 3-Pyridyl | PI3Kα | 120 |
| 2d | Methyl | Phenyl | mTOR | 250 |
| 2e | Methyl | 4-Morpholinophenyl | mTOR | 45 |
Signaling Pathway Visualization
Aminonicotinate-based libraries, particularly those designed as kinase inhibitors, are likely to modulate key cancer-related signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3]
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by aminonicotinate derivatives.
Caption: RAS/RAF/MEK/ERK signaling pathway with potential inhibition by aminonicotinate derivatives.
Application Notes
-
High-Throughput Screening: The synthesized aminonicotinate libraries are well-suited for high-throughput screening (HTS) campaigns to identify initial "hit" compounds.[4][5] The diversity of the library increases the probability of finding molecules that interact with a wide range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: The parallel synthesis approach allows for the systematic modification of the aminonicotinate scaffold. The resulting data from biological screening can be used to build robust SAR models, guiding the design of more potent and selective analogs.
-
Fragment-Based Drug Discovery: Smaller, less complex aminonicotinate derivatives can be used as fragments in fragment-based screening approaches. Hits from these screens can then be elaborated into more potent lead compounds.
-
Target Identification and Validation: Biologically active compounds from the library can be used as chemical probes to identify and validate novel drug targets. Affinity chromatography or other chemoproteomic techniques can be employed to pull down the cellular targets of active compounds.
-
Kinase Inhibitor Development: The pyridine core of aminonicotinates is a common feature in many known kinase inhibitors.[3] Libraries based on this scaffold are therefore a rich source for the discovery of novel inhibitors of protein kinases, which are important targets in oncology and inflammatory diseases. The PI3K/AKT and MAPK/ERK pathways are key signaling cascades that are often dysregulated in cancer and are prime targets for kinase inhibitors.[2]
By following these protocols and leveraging the principles of DOS, researchers can efficiently generate and screen diverse libraries of aminonicotinate derivatives to accelerate the discovery of new chemical probes and potential therapeutic agents.
References
- 1. Diversity-oriented synthesis of Kröhnke pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. {Supplementary Data} [rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-4-methoxynicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a single, universally established method is not prominently documented, plausible synthetic strategies often involve a multi-step process. A common conceptual approach begins with a pre-functionalized pyridine ring, such as 2-chloro-4-methoxynicotinic acid or its methyl ester. The synthesis would then proceed through a nucleophilic aromatic substitution to introduce the amino group at the C-2 position. Another potential route is the Bohlmann-Rahtz pyridine synthesis, which constructs the pyridine ring from acyclic precursors.
Q2: I am observing a low yield in the amination step of Methyl 2-chloro-4-methoxynicotinate. What are the likely causes?
A2: Low yields in the amination of a 2-chloropyridine derivative can stem from several factors:
-
Insufficient activation of the pyridine ring: The methoxy group at the 4-position is an electron-donating group, which can deactivate the ring towards nucleophilic attack.
-
Poor nucleophilicity of the aminating agent: The choice and concentration of the aminating agent are crucial.
-
Side reactions: Competing reactions, such as hydrolysis of the ester or starting material, can reduce the yield.
-
Reaction conditions: Temperature, pressure, and reaction time may not be optimal.
Q3: What are the typical purification methods for this compound?
A3: Purification of this compound typically involves standard organic chemistry techniques. Column chromatography on silica gel is a common method to separate the desired product from starting materials, by-products, and catalysts. The choice of eluent is critical and often involves a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q4: Can I use the Chichibabin reaction to directly aminate a 4-methoxynicotinic acid derivative?
A4: The Chichibabin reaction, which typically uses sodium amide to aminate pyridines at the 2- and 6-positions, might be challenging for this specific substrate.[1] The presence of the ester and methoxy groups could lead to side reactions under the harsh basic conditions of the traditional Chichibabin reaction.[2] However, modified Chichibabin conditions using different bases and reaction parameters could potentially be explored.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, assuming a synthetic route involving the amination of a 2-chloro-4-methoxynicotinate precursor.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Methyl 2-chloro-4-methoxynicotinate) | 1. Insufficient reaction temperature: The amination may require higher temperatures to overcome the activation energy. 2. Inactive catalyst (if applicable): If a copper or palladium catalyst is used, it may be poisoned or deactivated. 3. Poor quality of aminating agent: The ammonia source (e.g., aqueous ammonia, ammonia in a solvent) may not be sufficiently concentrated or reactive. | 1. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. 2. Use a fresh catalyst: Ensure the catalyst is of high quality and handled under appropriate inert conditions if necessary. Consider screening different catalysts. 3. Use a different aminating agent: Consider using a more reactive aminating agent like ammonia in dioxane or a sealed-tube reaction with liquid ammonia. |
| Formation of a Major By-product | 1. Hydrolysis of the methyl ester: The presence of water and basic conditions can lead to the formation of 2-amino-4-methoxynicotinic acid. 2. Reaction at the 4-position: Although less likely due to the methoxy group, nucleophilic attack at other positions can occur. 3. Dimerization or polymerization of starting material or product. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. If using aqueous ammonia, consider alternative non-aqueous ammonia sources. 2. Optimize reaction conditions: Lowering the reaction temperature or using a milder base might suppress side reactions. 3. Modify the work-up procedure: A careful work-up, potentially involving an acidic wash to remove basic impurities, can help isolate the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and remains in the aqueous phase during extraction. 2. Product co-elutes with impurities during column chromatography. 3. Product is an oil and does not crystallize. | 1. Adjust the pH of the aqueous phase: Before extraction, carefully adjust the pH to ensure the product is in its neutral form and more soluble in the organic solvent. 2. Optimize chromatography conditions: Try different solvent systems with varying polarities. Consider using a different stationary phase (e.g., alumina). 3. Attempt different crystallization techniques: Try recrystallization from various solvent mixtures, slow evaporation, or seeding with a small crystal if available. If it remains an oil, purification by chromatography is the primary method. |
| Low Overall Yield | 1. Cumulative losses at each step of a multi-step synthesis. 2. Incomplete reactions or significant side reactions in any of the steps. 3. Mechanical losses during work-up and purification. | 1. Optimize each reaction step individually: Focus on maximizing the yield of each intermediate before proceeding to the next step. 2. Re-evaluate the synthetic route: Consider alternative synthetic strategies that may be more efficient or have fewer steps. 3. Refine experimental techniques: Ensure efficient extraction, complete transfer of materials, and careful handling during purification to minimize losses. |
Experimental Protocols
A plausible, though not explicitly documented, experimental protocol for the key amination step is provided below for illustrative purposes. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.
Protocol: Amination of Methyl 2-chloro-4-methoxynicotinate
-
Materials:
-
Methyl 2-chloro-4-methoxynicotinate (1.0 eq)
-
Ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH, or a saturated solution of ammonia in an organic solvent) (excess, e.g., 10-20 eq)
-
Copper(I) iodide (CuI) (optional, e.g., 0.1 eq)
-
L-proline (optional, as a ligand for the copper catalyst, e.g., 0.2 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane)
-
-
Procedure:
-
To a pressure vessel or a sealed tube, add Methyl 2-chloro-4-methoxynicotinate, the anhydrous solvent, and the aminating agent.
-
If using a catalyst, add Copper(I) iodide and L-proline to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to a predetermined temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Optimization of Amination Reaction Conditions
| Entry | Aminating Agent | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7N NH₃ in MeOH | None | None | MeOH | 100 | 24 | 25 |
| 2 | 7N NH₃ in MeOH | CuI (10 mol%) | None | DMF | 120 | 24 | 45 |
| 3 | 7N NH₃ in MeOH | CuI (10 mol%) | L-proline (20 mol%) | DMF | 120 | 18 | 65 |
| 4 | NH₃ in Dioxane | CuI (10 mol%) | L-proline (20 mol%) | Dioxane | 140 | 12 | 78 |
| 5 | Liquid NH₃ | None | None | Autoclave | 150 | 10 | 85 |
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 2-amino-4-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-amino-4-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil and won't solidify. How can I purify it?
A1: If your crude product is an oil, it may be due to the presence of residual solvents or impurities that are depressing the melting point. Here are a few troubleshooting steps:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble. Hexanes or diethyl ether are good starting points. This can often induce crystallization or solidify the product by washing away impurities.
-
Column Chromatography: If the product remains an oil, column chromatography is the recommended next step for purification.
Q2: I'm seeing multiple spots on my TLC after synthesis. What are the likely impurities?
A2: The impurities in your crude this compound will depend on the synthetic route used. However, common impurities in the synthesis of nicotinic acid esters and related compounds can include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Isomers: Positional isomers formed during the synthesis.
-
By-products: By-products from side reactions. For example, in reactions involving aminopyridines, over-alkylation or di-substitution products can sometimes be formed.
-
Hydrolysis Products: If water is present during the reaction or work-up, the ester group can be hydrolyzed back to the carboxylic acid.
To identify the impurities, it is recommended to run co-spots on your TLC plate with the starting materials.
Q3: My recrystallization is not working. The product either "oils out" or the recovery is very low.
A3: "Oiling out" during recrystallization happens when the solute is insoluble in the hot solvent and melts at a temperature below the solvent's boiling point. To troubleshoot this:
-
Use a higher boiling point solvent: This will ensure that the compound dissolves before it has a chance to melt.
-
Use a solvent pair: Dissolve your compound in a good solvent (e.g., ethanol, methanol) at room temperature and then add a poor solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again and then allow it to cool slowly.
Low recovery can be due to:
-
Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
The compound having high solubility in the chosen solvent: If the product is too soluble, you will not get good recovery. Experiment with different solvents or solvent systems. A study on the solubility of the similar compound 2-aminopyridine showed it has high solubility in NMP and DMF, and lower solubility in alcohols and acetate esters, with the lowest solubility in hydrocarbons like cyclohexane.[1]
Q4: I am having trouble separating my product from a very polar impurity by column chromatography.
A4: Separating polar compounds on silica gel can be challenging. Here are some strategies:
-
Change the eluent system:
-
Increase the polarity gradually. A common solvent system for pyridine derivatives is a gradient of ethyl acetate in hexanes.[2][3]
-
Add a small amount of a more polar solvent like methanol to your eluent.
-
For basic compounds like aminopyridines, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.
-
-
Use a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase silica (C18): If the impurity is significantly more polar than your product, it will elute first on a reversed-phase column.
-
-
Acid-Base Extraction: This is a highly effective method for separating amines from non-basic impurities. See the detailed protocol below.
Experimental Protocols
Purification by Recrystallization
This protocol is adapted from general procedures for the recrystallization of aminopyridines.[4]
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norit) and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.
Quantitative Data for Recrystallization of a Similar Compound (2-amino-3-methylpyridine):
| Parameter | Value | Reference |
| Solvent System | Absolute Ethanol / Alkane Reagent | [4] |
| Temperature | Dissolve at 40°C, then cool | [4] |
| Purity Achieved | >98% | [4] |
Purification by Column Chromatography
This protocol is based on general methods for the column chromatography of pyridine derivatives.[2][3][5]
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexanes:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Example Eluent Systems for Pyridine Derivatives:
| Compound Type | Eluent System | Reference |
| Substituted Pyridines | n-hexane/ethyl acetate (gradient) | [2] |
| 2-amino-4-methylpyridine analogue | ethyl acetate/hexanes (1:4) | [3] |
Purification by Acid-Base Extraction
This is a powerful technique for purifying amines and is adapted from a patent for the purification of 2-amino-4-methylpyridine.[6][7]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Wash the Organic Layer (Optional): The combined acidic aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The purified amine product will precipitate out of the solution. If it doesn't precipitate, it can be extracted back into an organic solvent.
-
Extraction of Purified Product: Extract the basified aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Solvent Removal: Combine the organic extracts containing the purified product, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for purification by acid-base extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
Common side reactions in the synthesis of polysubstituted pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for some of the most common methods used to synthesize the pyridine core.
General Troubleshooting and FAQs
Q1: My pyridine synthesis is giving a low yield. What are the general factors I should investigate?
A1: Low yields in pyridine synthesis can often be attributed to several factors:
-
Purity of Reagents: Ensure all starting materials, especially aldehydes and ketones, are free from acidic or peroxidic impurities. Aldehydes, in particular, are prone to oxidation.
-
Solvent Purity: The presence of water can interfere with many condensation reactions. Ensure you are using anhydrous solvents when specified.[1][2]
-
Reaction Temperature: Both insufficient and excessive heat can be detrimental. The optimal temperature is highly dependent on the specific reaction, so it is crucial to follow protocol recommendations closely.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of side products and unreacted starting materials.
-
Atmosphere: Some reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q2: I'm having trouble purifying my polysubstituted pyridine product. What are some common strategies?
A2: Purification of pyridines can be challenging due to their basicity and polarity. Here are some common approaches:
-
Column Chromatography: Silica gel is the most common stationary phase. A mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically used as the eluent. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to reduce tailing of basic pyridine compounds on the acidic silica gel.
-
Acid-Base Extraction: This is a powerful technique for separating pyridines from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the deprotonated pyridine extracted back into an organic solvent.[3]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid pyridines, distillation can be effective, but care must be taken as many are high-boiling. Vacuum distillation can be used to lower the boiling point and prevent thermal decomposition.
Hantzsch Pyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a classic multi-component reaction to produce dihydropyridines, which are subsequently oxidized to pyridines.
Q3: My Hantzsch synthesis results in a low yield of the desired pyridine after oxidation. What are the common side reactions?
A3: The Hantzsch synthesis is prone to several side reactions that can lower the yield of the final pyridine product:
-
Incomplete Reaction: The initial condensation to form the dihydropyridine intermediate may not go to completion, leaving unreacted starting materials.
-
Formation of Side Products During Condensation: Self-condensation of the β-ketoester or reaction of the aldehyde with only one equivalent of the β-ketoester can lead to various byproducts. With some substituted benzaldehydes, unusual cyclization products can form. For instance, using o-methoxybenzaldehyde can lead to the formation of a 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-carbonitrile as a side product due to steric hindrance and the electronic effects of the substituent.[4][5]
-
Side Reactions During Aromatization: The oxidation of the dihydropyridine intermediate can be a critical step where yield is lost. Harsh oxidizing agents can lead to over-oxidation or degradation of the pyridine ring and its substituents.[6][7] Common issues include oxidative dealkylation at the 4-position.[8]
Q4: How can I improve the yield of the aromatization step in my Hantzsch synthesis?
A4: The choice of oxidizing agent is crucial for a high-yielding aromatization. While classic oxidants like nitric acid or chromium trioxide are effective, they are often harsh and can lead to side products. Milder and more efficient methods are now preferred.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive and readily available | Harsh conditions, potential for nitration side products |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Mild conditions, often high yields | Stoichiometric amounts of a metal reagent are required |
| Manganese Dioxide (MnO₂) | Reflux in toluene or dichloromethane | Good for acid-sensitive substrates | Requires a large excess of reagent, heterogeneous reaction |
| Iodine | Reflux in methanol | Mild conditions, good functional group tolerance | Can be slow, potential for iodination side products |
| Sodium Nitrite (NaNO₂) | Acetic acid, room temperature | Inexpensive and readily available, mild conditions | Can generate nitrous acid, which may react with other functional groups |
Optimized Protocol: Hantzsch Synthesis and Aromatization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This two-step protocol is designed to maximize yield and minimize side products.
Step 1: Synthesis of the Dihydropyridine Intermediate
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a slight excess of ammonium acetate (1.2 eq).
-
Add ethanol as the solvent. The use of aqueous micelles with a catalytic amount of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to give yields of up to 96%.[6]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product will often precipitate.
-
Collect the solid by filtration and wash with cold ethanol. The product can be recrystallized from aqueous ethanol if necessary.[8]
Step 2: Aromatization to the Pyridine
-
Dissolve the dried dihydropyridine from Step 1 in glacial acetic acid.
-
Add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise to the stirring solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting dihydropyridine is consumed.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure pyridine.
Workflow for Optimized Hantzsch Synthesis
Caption: Optimized workflow for Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis: Troubleshooting Guide
The Kröhnke synthesis is a versatile method for preparing polysubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.
Q5: My Kröhnke synthesis is producing a significant amount of an unexpected, high molecular weight byproduct. What could it be?
A5: A known, though sometimes unexpected, side reaction in Kröhnke-type syntheses, particularly in the synthesis of terpyridines, is the formation of a cyclohexanol derivative. This occurs from the condensation of three molecules of the acetylpyridine starting material with two molecules of the aldehyde.[6][9][10] This side reaction is favored under certain conditions and with specific substrates.
Q6: How can I prevent the formation of the cyclohexanol byproduct in my Kröhnke synthesis?
A6: The formation of the cyclohexanol byproduct is a competing reaction pathway. To favor the desired pyridine formation, consider the following adjustments:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. In some cases, slow addition of one of the reactants can favor the desired reaction pathway.
-
Reaction Temperature: The optimal temperature can be crucial. Running the reaction at a lower temperature may disfavor the side reaction, though it may also slow down the desired reaction.
-
Solvent: The choice of solvent can influence the relative rates of the desired and undesired reactions. Common solvents include methanol and glacial acetic acid.[11]
-
Catalyst: While the standard Kröhnke synthesis uses ammonium acetate, exploring other ammonium sources or catalysts may alter the product distribution.
Logical Relationship of Kröhnke Side Product Formation
Caption: Competing pathways in Kröhnke pyridine synthesis.
Optimized Protocol: One-Pot Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
This one-pot procedure is designed for efficiency and to minimize side reactions.
-
To a solution of the α-pyridinium methyl ketone salt (1.0 eq) and the α,β-unsaturated carbonyl compound (1.1 eq) in glacial acetic acid, add ammonium acetate (5-10 eq).
-
Heat the reaction mixture to reflux (around 120 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice-water.
-
Basify the mixture with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyridine.
Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone. A major drawback of the original procedure is the high temperature required for the cyclodehydration step.
Q7: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition of my product. How can I run the reaction under milder conditions?
A7: The high temperatures can be avoided by using an acid catalyst, which facilitates both the initial Michael addition and the subsequent cyclodehydration. This allows for a more efficient one-pot synthesis at lower temperatures.[12][13][14][15]
Comparison of Bohlmann-Rahtz Reaction Conditions
| Method | Temperature | Advantages | Disadvantages |
| Thermal (Original) | >150 °C | No additional reagents needed | High temperature can cause decomposition, requires isolation of intermediate |
| Brønsted Acid Catalysis (e.g., Acetic Acid) | 80-120 °C | Lower reaction temperature, one-pot procedure | Not suitable for acid-sensitive substrates |
| Lewis Acid Catalysis (e.g., Yb(OTf)₃, ZnBr₂) | 80-110 °C | Milder than Brønsted acids for some substrates, one-pot | Requires a metal catalyst, which may need to be removed |
Optimized Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol utilizes acetic acid to promote the reaction at a lower temperature.
-
In a round-bottom flask, dissolve the enamine (1.0 eq) and the ethynyl ketone (1.1 eq) in a 5:1 mixture of toluene and acetic acid.
-
Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Workflow for Optimized Bohlmann-Rahtz Synthesis
Caption: Optimized workflow for Bohlmann-Rahtz synthesis.
Guareschi-Thorpe Pyridine Synthesis: Troubleshooting Guide
The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridones, which are in tautomeric equilibrium with 2-hydroxypyridines.
Q8: My Guareschi-Thorpe reaction is giving a complex mixture of products instead of the desired hydroxypyridine. What is going wrong?
A8: The formation of a mixture of products in the Guareschi-Thorpe synthesis is often due to suboptimal reaction conditions, particularly the choice of the ammonia source and solvent. Using ammonium acetate in an azeotropic mixture of water and acetic acid can lead to a mixture of products along with unreacted starting materials.[16]
Q9: How can I improve the yield and purity of my product in the Guareschi-Thorpe synthesis?
A9: A significant improvement in yield and purity can be achieved by using ammonium carbonate as both the nitrogen source and a buffer in an aqueous medium. This method is more environmentally friendly and often leads to the precipitation of the product from the reaction mixture, simplifying purification.[16][17][18][19]
Optimized Protocol: Guareschi-Thorpe Synthesis Using Ammonium Carbonate
This "green" protocol promotes high yields and purity.[16][18]
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq), the alkyl cyanoacetate (1.0 eq), and ammonium carbonate (2.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Stir the mixture at 80 °C for the time indicated by TLC monitoring (typically 1-5 hours). The product may begin to precipitate during the reaction.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for use without further purification.
Logical Diagram for Guareschi-Thorpe Optimization
Caption: Optimization of the Guareschi-Thorpe synthesis.
References
- 1. drying pyridine | VIPEr [ionicviper.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-functionalization of 2-aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of 2-aminopyridines.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
Question: I am attempting an N-arylation of a 2-aminopyridine using a Buchwald-Hartwig protocol, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Buchwald-Hartwig amination of 2-aminopyridines can stem from several factors. Below is a step-by-step troubleshooting guide to address this issue.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich anilines and aminopyridines, ligands like Xantphos are often effective.[1] If your initial combination is not working, consider screening other ligands. For volatile amines, a combination of Pd(OAc)₂ and dppp has been used successfully.[2]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are commonly used.[1][3] The choice of base can be substrate-dependent. If you are using a weaker base, switching to a stronger one might improve the reaction rate. However, be aware that very strong bases can sometimes lead to side reactions or degradation of sensitive substrates.[4]
-
Solvent Choice: Toluene is a common solvent for Buchwald-Hartwig reactions.[1][3] Ensure your solvent is anhydrous, as water can deactivate the catalyst.
-
Reaction Temperature: These reactions often require elevated temperatures, typically around 80-100 °C.[1][5] If you are running the reaction at a lower temperature, increasing it may improve the yield.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing the solvent prior to use is also recommended.
-
Substrate Quality: Impurities in your 2-aminopyridine or aryl halide can poison the catalyst. Ensure your starting materials are pure.
Problem 2: Formation of Side Products
Question: My reaction is producing the desired N-functionalized 2-aminopyridine, but I am also observing significant side products. How can I improve the selectivity of my reaction?
Answer:
Side product formation can be a common issue. Here are some strategies to improve reaction selectivity:
-
Lowering Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer period.
-
Optimizing Catalyst Loading: High catalyst loading can sometimes promote side reactions. Try reducing the amount of palladium catalyst and ligand used.
-
Ligand Modification: The steric and electronic properties of the ligand can influence selectivity. For instance, bulky ligands can sometimes prevent multiple arylations or other undesired reactions.
-
Alternative Methodologies: If optimizing the Buchwald-Hartwig reaction doesn't resolve the issue, consider alternative methods. For example, a chemoselective N-arylation of 2-aminopyridine derivatives with arynes has been reported to give good to excellent yields.[6][7][8]
Frequently Asked Questions (FAQs)
Question: What are the general considerations for choosing a catalyst system for the N-arylation of 2-aminopyridines?
Answer: The choice of catalyst system is crucial for a successful N-arylation. A common and effective approach is the Buchwald-Hartwig amination.[2] A typical system consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand.[1][3] The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the N-arylation of 2-aminopyridines, ligands like Xantphos have been shown to be effective.[1][3] The reaction also requires a base, with sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) being common choices.[1][3]
Question: How do electron-donating or electron-withdrawing groups on the pyridine ring affect the N-functionalization reaction?
Answer: The electronic properties of the substituents on the pyridine ring can significantly impact the reaction outcome. In reactions involving pyridine N-oxides, those with electron-withdrawing substituents tend to give higher yields.[9] Conversely, electron-donating groups may lead to lower yields.[9] This is likely due to the influence of these groups on the nucleophilicity of the pyridine nitrogen.
Question: Can I perform N-functionalization of 2-aminopyridines under solvent-free conditions?
Answer: Yes, solvent-free conditions have been successfully employed for the synthesis of 2-aminopyridine derivatives. For instance, a three-component reaction of an enaminone, malononitrile, and a primary amine has been shown to proceed efficiently at 80 °C without a solvent, providing good yields of the corresponding 2-aminopyridines.[5]
Question: Are there any metal-free methods for the N-functionalization of 2-aminopyridines?
Answer: Yes, metal-free approaches exist. One such method involves the reaction of 2-aminopyridines with arynes to achieve chemoselective N-arylation.[6][7][8] This method offers an alternative to transition-metal-catalyzed reactions and can be advantageous when metal contamination is a concern.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Aminopyridine Derivatives [5]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
| Reaction conditions: 1a (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) under solvent-free conditions. |
Table 2: Buchwald-Hartwig Coupling of 3-bromo-4-indolylmaleimide with various anilines and 2-aminopyridines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2a | 85 |
| 2 | 4-Fluoroaniline | 2b | 82 |
| 3 | 4-Chloroaniline | 2c | 80 |
| 4 | 4-Bromoaniline | 2d | 78 |
| 5 | 2-Aminopyridine | 2n | 75 |
| Reaction Conditions: 1 (0.3 mmol), anilines or aminopyridines (1.5 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (5 mol %), xantphos (10 mol %), toluene (3 mL), 100 °C, N₂ atmosphere for 12 h. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [2][10]
-
To a sealed tube, add 2-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol %).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add the volatile amine (1.2 mmol).
-
Add anhydrous toluene (3 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminopyridine Derivatives via a Multicomponent Reaction [5]
-
In a round-bottom flask, mix enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol).
-
Heat the reaction mixture at 80 °C for 3 hours under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the resulting product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for a Buchwald-Hartwig N-arylation experiment.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Controlled N-Arylation of Amines - ChemistryViews [chemistryviews.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of substituted pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic procedures.
Hantzsch Pyridine Synthesis
Question: My Hantzsch reaction is resulting in a low yield of the desired dihydropyridine product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. The classical one-pot method, while convenient, is known for sometimes harsh reaction conditions, long reaction times, and modest yields.[1][2] Here’s a systematic approach to troubleshooting:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at an appropriate temperature. While refluxing alcohol is common, some modern variations use milder conditions.[2]
-
Solvent: The choice of solvent can significantly impact the yield. While traditional solvents like ethanol are used, studies have shown that using aqueous micelles with ultrasonic irradiation can lead to yields above 90%.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reagents and Catalyst:
-
Purity of Reactants: Ensure the aldehyde, β-keto ester, and ammonia source (e.g., ammonium acetate) are pure. Impurities can interfere with the reaction.
-
Catalyst: While the classic Hantzsch reaction is often self-catalyzed or uses ammonia, acid catalysis can be beneficial. p-Toluenesulfonic acid (PTSA) has been used effectively, especially in combination with ultrasonic irradiation in aqueous solutions, to achieve high yields (e.g., 96%).[1] Ceric ammonium nitrate (CAN) has also been employed as an efficient catalyst in solvent-free conditions.[3]
-
-
Work-up and Purification:
Question: I am having trouble with the final oxidation step of my Hantzsch synthesis to get the pyridine. What are some effective and milder oxidation methods?
Answer:
The oxidation of the intermediate 1,4-dihydropyridine (1,4-DHP) is a critical step to achieve the final aromatic pyridine.[1] While classical, strong oxidants like nitric acid, chromium trioxide (CrO₃), and potassium permanganate (KMnO₄) can be used, they often lead to low yields, side products, and difficult work-ups.[1] Here are some alternative, milder, and more efficient methods:
-
Iodine in Refluxing Methanol: This method is effective for aromatizing 4-alkyl or 4-aryl substituted Hantzsch 1,4-dihydropyridines and generally gives high yields.[5]
-
Metal-Free Photochemical Conditions: Aromatization can be achieved under metal-free conditions using both UV and visible light.[1]
-
One-Pot Aromatization: To improve overall efficiency, the Hantzsch synthesis and subsequent oxidation can be performed in a single pot. Reagents like ferric chloride, manganese dioxide, or potassium permanganate have been successfully used for this purpose.[1]
Bohlmann-Rahtz Pyridine Synthesis
Question: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. How can I lower the reaction temperature?
Answer:
A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration of the aminodiene intermediate.[6] This is necessary to facilitate the E/Z isomerization required for cyclization.[6] To mitigate this, consider the following:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can significantly lower the temperature needed for cyclodehydration.[6][7] Acetic acid is commonly used.[8] Other effective catalysts include:
-
One-Pot Procedures: Performing the initial Michael addition and the cyclodehydration in a single step, often facilitated by acid catalysis, can provide functionalized pyridines in good to excellent yields without the need for high temperatures.[6]
Question: I am struggling with the regioselectivity of my Bohlmann-Rahtz synthesis. How can I control which regioisomer is formed?
Answer:
The Bohlmann-Rahtz synthesis generally offers good regiochemical control, yielding 2,3,6-trisubstituted pyridines.[6] However, issues can arise with certain substitution patterns. One-pot modifications of the Bohlmann-Rahtz reaction, such as a three-component condensation of an enolizable ketone, an alkynone, and ammonia, have been shown to proceed with total control of regiochemistry.[10]
Suzuki Cross-Coupling for Pyridine Synthesis
Question: My Suzuki coupling reaction with a pyridylboronic acid is giving a low yield and several byproducts. What are the common side reactions and how can I troubleshoot this?
Answer:
Suzuki-Miyaura coupling involving 2-pyridyl nucleophiles can be particularly challenging due to the instability and poor reactivity of the boronic acid reagents.[11] Common issues and byproducts include:
-
Homocoupling: The coupling of two boronic acid molecules is a frequent side reaction.[12]
-
Protodeboronation: Cleavage of the C-B bond by a proton source, leading to the formation of unsubstituted pyridine.[11][12]
-
Dehalogenation: Removal of the halogen from the aryl halide starting material.[12]
-
β-Hydride Elimination: This can be an issue with aliphatic boronic acids containing β-hydrogens, leading to alkene byproducts.[13]
-
Palladium Black Formation: Precipitation of the palladium catalyst, which reduces its activity.[12]
Troubleshooting Strategies:
-
Choice of Catalyst and Ligand: The catalyst system is crucial. While Pd(PPh₃)₄ is common, other catalysts like Pd₂(dba)₃ with specialized ligands (e.g., SPhos, JohnPhos) can be more effective for challenging couplings.[14][15]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF/water, toluene/water) should be optimized for the specific substrates.[14][15]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and boronic acid.[15] Degassing the solvent is also important.
-
Boronic Acid Stability: 2-Pyridylboronic acids are known to be unstable. Using the corresponding pinacol ester or triolborate salt can improve stability and reactivity.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing substituted pyridines?
A1: The primary challenges include achieving desired regioselectivity, obtaining high yields, functional group tolerance, and finding mild reaction conditions.[16] Traditional methods often suffer from low yields and harsh conditions.[1]
Q2: How can I improve the yield of my pyridine synthesis reaction?
A2: Yield improvement can often be achieved by optimizing reaction conditions such as solvent, temperature, and catalyst.[1] Modern techniques like microwave-assisted synthesis or continuous flow reactors can also enhance yields and reduce reaction times.[17] The use of more robust starting materials, such as boronate esters instead of boronic acids in Suzuki couplings, can also be beneficial.[11]
Q3: What strategies can be used to control regioselectivity in pyridine synthesis?
A3: Controlling regioselectivity often involves the careful choice of synthetic route and the use of directing groups or specific catalysts. For example, in the Minisci reaction, a blocking group can be used to direct alkylation to the C4 position of the pyridine ring.[18] In Bohlmann-Rahtz synthesis, modifications to the procedure can ensure total regiochemical control.[10]
Q4: Are there any "green" or more environmentally friendly methods for pyridine synthesis?
A4: Yes, there is a growing focus on developing greener synthetic routes. This includes using water as a solvent, employing solvent-free reaction conditions, using reusable catalysts, and designing one-pot reactions to minimize waste.[3][19] For instance, Hantzsch synthesis has been successfully performed in aqueous micelles.[1]
Q5: How can I purify the dihydropyridine intermediate from a Hantzsch synthesis?
A5: Dihydropyridines can be unstable, so purification should be handled carefully.[4] Column chromatography on silica gel is a common method, followed by recrystallization to obtain a pure product.[3] It is important to handle the intermediate gently to avoid premature oxidation or decomposition.
Data and Protocols
Quantitative Data Summary
Table 1: Optimization of Bohlmann-Rahtz Synthesis of Pyridine 2b [17]
| Entry | Reagent Ratio (11:12b) | Solvent System (5:1 v/v) | Temperature (°C) | Time (min) | Outcome (Isolated Yield %) |
| 1 | 1:1 | PhMe-AcOH | 140 | 10 | Incomplete reaction |
| 2 | 1.2:1 | PhMe-AcOH | 120 | 15 | Incomplete reaction |
| 3 | 1.2:1 | PhMe-AcOH | 140 | 5 | Complete reaction (74%) |
| 4 | 1.2:1 | EtOH-AcOH | 120 | 5 | Complete reaction (86%) |
| 5 | 1.2:1 | EtOH-AcOH | 140 | 5 | Complete reaction (76%) |
Table 2: Optimization of Hantzsch Dihydropyridine Synthesis [17]
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Benzaldehyde (14a) | EtOH-H₂O (1:1) | 140 | 10 | 43 |
| 2 | Propionaldehyde (14b) | EtOH-H₂O (1:1) | 140 | 10 | 53 |
| 3 | Benzaldehyde (14a) | EtOH-AcOH (5:1) | 120 | 10 | 73 |
| 4 | Propionaldehyde (14b) | EtOH-AcOH (5:1) | 120 | 10 | 84 |
| 5 | Benzaldehyde (14a) | neat | 120 | 10 | 81 |
Table 3: Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles with Aryl Bromides [14]
| Entry | Aryl Bromide | Ligand | Base | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 4-Bromotoluene | 1 | K₃PO₄ | 110 | 12 | 85 |
| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | 1 | K₃PO₄ | 110 | 12 | 82 |
| 3 | 4-Bromoanisole | 1 | KF | 110 | 12 | 74 |
| 4 | 2-Bromotoluene | 1 | KF | 110 | 12 | 80 |
| 5 | 2-Bromobiphenyl | 1 | KF | 110 | 12 | 91 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines (Solvent-Free) [3]
-
To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), the appropriate 1,3-dione (0.01 or 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).
-
Stir the mixture vigorously at room temperature for 1–2.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the mixture will solidify.
-
Wash the solid product with water.
-
Treat the product with n-hexane to remove impurities.
-
After drying, recrystallize the crude product from ethanol, treating with charcoal if necessary, to yield the pure 1,4-dihydropyridine.
Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis [8]
-
To a solution of the enaminone in a suitable solvent (e.g., ethanol), add the desired alkynone.
-
Add acetic acid or another suitable acid catalyst (e.g., Amberlyst-15).
-
Heat the reaction mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid [20]
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add 3 mL of a suitable solvent system (e.g., water-ethanol mixture).
-
Stir the mixture at room temperature for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers and dry over a suitable drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield the desired biaryl product.
Visualizations
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. baranlab.org [baranlab.org]
- 17. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. rsc.org [rsc.org]
Stability and storage conditions for Methyl 2-amino-4-methoxynicotinate
Technical Support Center: Methyl 2-amino-4-methoxynicotinate
This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. To maximize shelf-life, consider storing it in a refrigerator at 2-8°C.[1][2][3] The container should be tightly sealed to prevent moisture absorption and oxidation.[2][3] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, pH, and storage conditions. As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions.[4] For stock solutions, it is best to use anhydrous aprotic solvents and store them at low temperatures (-20°C or -80°C) in tightly sealed vials.[5] It is recommended to prepare fresh solutions for experiments whenever possible.
Q3: What are the likely degradation pathways for this compound?
-
Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid, particularly in the presence of water and acid or base catalysts.
-
Oxidation: The aminopyridine ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[6][7] This may lead to the formation of N-oxides or other oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[4][8] Many pyridine derivatives are known to be light-sensitive.
-
Thermal Degradation: High temperatures can accelerate the degradation process.[4][9]
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks in your HPLC chromatogram could be due to several factors:
-
Degradation Products: The compound may have degraded due to improper storage or handling. Review the storage conditions and age of your sample.
-
Solvent Impurities: Ensure the purity of the solvents used for your mobile phase and sample preparation.
-
Contamination: Your sample might be contaminated.
-
Secondary Reactions: The compound might be reacting with components in your sample matrix or mobile phase.
To identify the source of the unexpected peaks, it is advisable to run a blank (solvent only), a control sample of freshly prepared solution, and to perform stress testing to intentionally generate degradation products for comparison.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Assay/Purity | Degradation of the compound. | Store the compound under recommended conditions (cool, dry, dark, inert atmosphere). Prepare fresh solutions for use. |
| Inaccurate weighing or dilution. | Calibrate your balance and verify your dilution calculations and technique. | |
| Discoloration of Solid | Oxidation or exposure to light. | Store in an amber vial, under an inert atmosphere, and away from light sources. |
| Inconsistent Results | Sample instability in the experimental medium. | Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, matrix). |
| Non-homogeneity of the sample. | Ensure the sample is fully dissolved and the solution is homogeneous before use. |
Stability and Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) for long-term storage.[1][3] | Reduces the rate of chemical degradation. |
| Humidity | Store in a dry environment with a tightly sealed container.[1] | Minimizes hydrolysis of the ester group. |
| Light | Protect from light by using an amber or opaque container.[2][3] | Prevents photodegradation. |
| Atmosphere | For maximum stability, store under an inert gas (e.g., Nitrogen). | Prevents oxidation of the aminopyridine ring. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[4][][12]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:[4][13]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified time.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method, such as HPLC with a UV or MS detector.[14][15]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Recommended workflow for proper storage of the compound.
References
- 1. gneechem.com [gneechem.com]
- 2. Eden Botanicals [edenbotanicals.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. acdlabs.com [acdlabs.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. zslubes.com [zslubes.com]
- 10. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. almacgroup.com [almacgroup.com]
Troubleshooting guide for low reactivity of 2-pyridyl nucleophiles
This guide provides troubleshooting strategies and frequently asked questions regarding the low reactivity of 2-pyridyl nucleophiles in chemical synthesis, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-pyridyl nucleophile showing low reactivity in my cross-coupling reaction?
The low reactivity of 2-pyridyl nucleophiles, often termed the "2-Pyridyl Problem," stems from several factors. Organometallic reagents of 2-pyridyl systems, especially boronic acids used in Suzuki-Miyaura couplings, are notoriously unstable and prone to decomposition, such as protodeboronation.[1][2][3][4] This inherent instability severely limits their effective concentration in the reaction mixture. Furthermore, the nitrogen atom in the 2-position can act as a chelating agent to the metal catalyst (e.g., Palladium), forming stable complexes that can hinder the catalytic cycle and reduce reaction efficiency.
Q2: What are the fundamental chemical factors that reduce the nucleophilicity of the 2-pyridyl moiety?
Several key factors contribute to the nucleophilicity of any chemical species:
-
Charge: Negatively charged species are generally more nucleophilic than their neutral counterparts.[5][6][7]
-
Electronegativity: The nitrogen atom in the pyridine ring is highly electronegative, which means it holds its lone pair of electrons tightly, making it less available to attack an electrophile.[5][6]
-
Steric Hindrance: Bulky groups near the nucleophilic center can physically block its approach to the electrophile, slowing the reaction rate.[5][8]
-
Solvent: The choice of solvent can significantly impact nucleophilicity. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity, while polar aprotic solvents generally enhance nucleophilicity.[5][6]
For 2-pyridyl systems, the electronegative nitrogen atom is the primary cause of reduced nucleophilicity compared to other aromatic systems.
Q3: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is failing. What are the most effective troubleshooting steps?
Standard 2-pyridylboronic acids are often the root cause of failure due to their instability.[9] The most effective strategy is to replace the boronic acid with a more stable precursor.
-
Switch to a Stabilized Boron Reagent: Air-stable N-methyliminodiacetic acid (MIDA) boronates are highly effective replacements.[4] They participate in the reaction via a slow-release mechanism, maintaining a low but steady concentration of the active boronic acid, which favors cross-coupling over decomposition.[4]
-
Use Additives: The addition of copper(I) or copper(II) salts (e.g., Cu(OAc)₂, CuCl) has been shown to be essential in many cases.[1][4] These additives are thought to facilitate the crucial transmetalation step from boron to palladium, possibly via an intermediate 2-pyridyl copper species.[4]
-
Optimize the Base and Solvent System: A combination of a suitable base, like potassium phosphate (K₃PO₄), and a solvent system such as isopropyl alcohol (IPA) in DMF can be effective.[4] Ligand additives like diethanolamine (DEA) have also been shown to dramatically improve reaction efficiency.[4]
Q4: How can I use a pyridine N-oxide to circumvent the reactivity problem?
Using a pyridine N-oxide is an excellent alternative strategy, particularly for direct arylation reactions. The N-oxide activates the pyridine ring, making the C-H bond at the 2-position susceptible to palladium-catalyzed direct arylation with aryl bromides.[9] This method avoids the need to pre-form an unstable organometallic reagent. The resulting 2-arylpyridine N-oxide can then be easily reduced to the desired 2-arylpyridine product.[9] This approach is advantageous due to the low cost, high stability, and ready availability of pyridine N-oxides.[9]
Data Presentation
Table 1: Comparison of Common 2-Pyridyl Nucleophile Precursors
| Nucleophile Precursor | Key Advantages | Key Disadvantages | Primary Application |
| 2-Pyridylboronic Acid | Commercially available | Highly unstable, prone to protodeboronation[2][3] | Suzuki-Miyaura Coupling |
| 2-Pyridyl MIDA Boronate | Air-stable, solid, slow-release of boronic acid[4] | Requires specific conditions for activation | Suzuki-Miyaura Coupling |
| 2-Pyridyl Organozinc | Generally more reactive than boronic acids | Often requires inert atmosphere for preparation/handling | Negishi Coupling |
| 2-Pyridyl Organostannane | Effective in cross-coupling | Toxicity of tin compounds is a major drawback | Stille Coupling |
| Pyridine N-Oxide | Bench-stable, inexpensive, activates C-H bond[9] | Used in direct arylation, requires final reduction step | Direct C-H Arylation |
Table 2: Effect of Additives on Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate
Data is representative based on optimization studies for challenging couplings of deactivated aryl chlorides.[4]
| Additive(s) | Typical Yield | Rationale |
| None | < 10% | The uncatalyzed transmetalation is extremely slow. |
| Cu(OAc)₂ | 20 - 40% | Copper facilitates the transmetalation from boron to palladium.[1][4] |
| Diethanolamine (DEA) | < 15% | May form inactive complexes in the absence of a copper salt. |
| Cu(OAc)₂ + DEA | > 80% | A synergistic effect where DEA acts as a ligand for copper, promoting the formation of a highly reactive 2-pyridyl copper intermediate.[4] |
Visualizations
Logical Troubleshooting Workflow
Caption: A troubleshooting guide for reactions involving unreactive 2-pyridyl nucleophiles.
Factors Affecting 2-Pyridyl Nucleophilicity
Caption: Key factors that contribute to the low reactivity of 2-pyridyl nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol is adapted from methodologies developed for challenging cross-couplings.[4]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 0.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add diethanolamine (DEA, 0.4 equiv). Then, add a degassed solvent mixture of dimethylformamide (DMF) and isopropyl alcohol (IPA) in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst system, for example, a pre-catalyst like Pd₂(dba)₃ (0.02 equiv) and a ligand like SPhos (0.08 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Direct Arylation of a Pyridine N-Oxide
This protocol is based on the direct arylation method as an alternative to traditional cross-coupling.[9]
-
Reagent Preparation: In a reaction tube, combine the pyridine N-oxide (4.0 equiv), aryl bromide (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a phosphine ligand such as P(tBu)₃-HBF₄ (0.15 equiv).
-
Solvent Addition: Add toluene to the mixture to achieve a concentration of 0.3 M with respect to the aryl bromide.
-
Reaction: Seal the tube and heat the mixture to 110 °C overnight.
-
Work-up and Reduction: Upon completion, cool the reaction. The resulting 2-arylpyridine N-oxide can be isolated or, more commonly, reduced directly. For reduction, the crude mixture can be subjected to palladium-catalyzed hydrogenolysis or treated with a reducing agent like PCl₃.
-
Purification: After reduction and aqueous work-up, purify the final 2-arylpyridine product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
How to avoid impurities in Methyl 2-amino-4-methoxynicotinate preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-amino-4-methoxynicotinate, focusing on the avoidance and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the esterification of 2-amino-4-methoxynicotinic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1] The careful control of reaction parameters like temperature, reaction time, and catalyst concentration is essential to maximize the yield and purity of the final product.[1]
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Material: Residual 2-amino-4-methoxynicotinic acid.
-
Over-methylation: Methylation of the amino group to form Methyl 2-(methylamino)-4-methoxynicotinate.
-
Byproducts from the Methoxy Group Introduction: If the 4-methoxy group is introduced in a separate step, impurities related to this reaction, such as the corresponding 4-hydroxy derivative, may be present.
-
Other Pyridine Derivatives: General impurities found in nicotinic acid synthesis can include various substituted pyridines.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps.[2]
-
Heavy Metals: Depending on the reagents and equipment used.[2]
Q3: How can I monitor the progress of the reaction and the purity of my product?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete. For purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. HPLC can provide quantitative data on the percentage of impurities, while NMR can help in the structural elucidation of the main product and any significant impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure the methanol is in sufficient excess. - Check the activity of the acid catalyst. |
| Product loss during work-up. | - Optimize the extraction pH to ensure the product is in its neutral form. - Use a continuous extraction apparatus for compounds with moderate water solubility. | |
| Presence of Unreacted Starting Material (2-amino-4-methoxynicotinic acid) | Insufficient esterification. | - Increase the amount of acid catalyst or switch to a more reactive one (e.g., thionyl chloride). - Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. |
| Product is colored (yellowish or brownish) | Presence of colored impurities. | - Treat the crude product with activated carbon. - Purify by column chromatography or recrystallization. |
| Multiple spots on TLC close to the product spot | Formation of side products with similar polarity. | - Optimize reaction conditions to minimize side reactions (e.g., lower temperature). - Employ a more efficient purification technique, such as preparative HPLC or careful column chromatography with a shallow solvent gradient. |
| Hydrolysis of the ester group | Exposure to acidic or basic conditions during work-up or storage. | - Neutralize the reaction mixture carefully after completion. - Store the purified product in a cool, dry, and neutral environment. |
Experimental Protocols
General Esterification Protocol for this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methoxynicotinic acid in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or dropwise addition of thionyl chloride) while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Impurity Avoidance Workflow
References
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-4-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Methyl 2-amino-4-methoxynicotinate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound on a larger scale?
A1: A practical and scalable synthetic approach involves a multi-step process. This typically starts with a commercially available substituted pyridine, followed by the sequential introduction of the required functional groups. A plausible route is the synthesis of 2-amino-4-methoxynicotinic acid as a key intermediate, followed by esterification.
Q2: What are the critical parameters to control during the synthesis of the 2-amino-4-methoxynicotinic acid intermediate?
A2: Temperature, reaction time, and the stoichiometry of reagents are crucial. For instance, during the introduction of the amino group, controlling the temperature is vital to prevent side reactions. Similarly, when introducing the methoxy group, ensuring anhydrous conditions can be critical to maximizing yield.
Q3: What are the main challenges in the final esterification step to produce this compound?
A3: The esterification of 2-aminonicotinic acid derivatives can be challenging due to the presence of the basic amino group, which can react with acid catalysts.[1] Choosing the right catalyst and reaction conditions is key to achieving high conversion and minimizing byproducts. Driving the reaction to completion by removing water is also a critical factor.
Q4: How can the purity of the final product be ensured for preclinical studies?
A4: A multi-step purification process is typically required. This may include column chromatography, recrystallization, and/or preparative HPLC to remove impurities.[2] The choice of purification method will depend on the nature of the impurities present. For polar aromatic compounds like the target molecule, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2-amino-4-methoxynicotinic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time or increase the temperature if the reaction is sluggish.- Ensure efficient stirring, especially in large-scale reactions, to maintain a homogeneous mixture. |
| Side reactions | - Optimize the reaction temperature to minimize the formation of byproducts.- Control the rate of addition of reagents to prevent localized high concentrations.- Use of protective groups for the amino or carboxylic acid functionalities might be necessary in some synthetic routes. |
| Degradation of starting material or product | - Ensure the use of high-purity starting materials and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the intermediates are sensitive to air or moisture. |
Problem 2: Difficulties in the Esterification of 2-amino-4-methoxynicotinic Acid
| Potential Cause | Troubleshooting Steps |
| Low conversion to the methyl ester | - Use a large excess of methanol to shift the equilibrium towards the product.- Employ an effective water removal technique, such as a Dean-Stark apparatus or the use of a dehydrating agent.- Experiment with different acid catalysts, such as sulfuric acid, thionyl chloride, or trimethylchlorosilane, to find the most effective one for this specific substrate.[5] |
| Formation of byproducts | - Optimize the amount of acid catalyst; too much can lead to side reactions or degradation.- Control the reaction temperature; excessive heat can promote the formation of impurities. |
| Difficult work-up | - After the reaction, neutralize the acid catalyst carefully with a suitable base.- Use an appropriate extraction solvent to isolate the product efficiently. |
Problem 3: Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction or presence of starting materials | - Optimize the reaction conditions for complete conversion.- Use a suitable purification method, such as column chromatography with a carefully selected solvent system, to separate the product from unreacted starting materials. |
| Formation of regioisomers or other byproducts | - Re-evaluate the synthetic route to see if a more selective method can be employed.- Utilize high-resolution purification techniques like preparative HPLC for challenging separations.[2] |
| Residual solvents or reagents | - Ensure the final product is thoroughly dried under vacuum.- Use techniques like recrystallization to remove trapped solvents and impurities. |
Experimental Protocols
Proposed Synthesis of 2-amino-4-methoxynicotinic Acid
This protocol is a hypothetical route based on established organic chemistry principles for pyridine derivatives.
Step 1: Synthesis of 2-Chloro-4-methoxynicotinic Acid A potential starting material is 2,4-dichloronicotinic acid. Selective methoxylation at the 4-position can be achieved using sodium methoxide in methanol. The reaction temperature and time need to be carefully controlled to favor the desired mono-substitution product.
Step 2: Amination of 2-Chloro-4-methoxynicotinic Acid The 2-chloro group can be displaced by an amino group using ammonia or a protected amine source. This reaction is typically carried out in a sealed vessel at elevated temperatures and pressures. The use of a copper catalyst can facilitate this nucleophilic aromatic substitution.
Protocol for the Esterification of 2-amino-4-methoxynicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-amino-4-methoxynicotinic acid in anhydrous methanol (at least 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Theoretical Yield (%) |
| 1 | Methoxylation | 2,4-Dichloronicotinic Acid | 2-Chloro-4-methoxynicotinic Acid | 75-85 |
| 2 | Amination | 2-Chloro-4-methoxynicotinic Acid | 2-amino-4-methoxynicotinic Acid | 60-70 |
| 3 | Esterification | 2-amino-4-methoxynicotinic Acid | This compound | 80-90 |
Table 2: Comparison of Esterification Catalysts
| Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Notes |
| Sulfuric Acid | 4-8 | 65 | 85 | Common and cost-effective. |
| Thionyl Chloride | 2-4 | Room Temp to 40 | 90 | Generates HCl in situ. |
| Trimethylchlorosilane | 6-12 | Room Temp | 88 | Milder conditions.[5] |
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: Efficient Cross-Coupling of Aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of aminopyridines. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with aminopyridine substrates?
A1: The primary challenges stem from the aminopyridine structure itself:
-
Catalyst Inhibition: The pyridine nitrogen and the amino group can act as ligands, coordinating to the metal center (e.g., palladium) and inhibiting its catalytic activity. This can prevent or slow down the crucial oxidative addition step.[1]
-
Substrate Reactivity: The position of the amino group and the halide can significantly influence reactivity. For example, the amidine-like structure in 3-halo-2-aminopyridines can chelate the palladium catalyst.[1]
-
Side Reactions: Homocoupling of the aminopyridine can occur, where it acts as both the electrophile and the nucleophile, reducing the yield of the desired product.[1]
-
Protecting Groups: While unprotected aminopyridines can be used, labile protons on the amino group can sometimes interfere with the reaction, necessitating protection/deprotection steps which reduces overall efficiency.[2][3]
Q2: Which catalyst systems are most effective for the C-N cross-coupling (Buchwald-Hartwig amination) of aminopyridines?
A2: Palladium-based catalysts are most commonly employed. The choice of ligand is critical to success.
-
For Secondary Amines: Precatalysts derived from bulky, electron-rich biarylmonophosphine ligands like RuPhos have shown outstanding performance, particularly for coupling secondary amines with 3-halo-2-aminopyridines.[1][4]
-
For Primary Amines: BrettPhos -based precatalysts are often the best choice for coupling primary amines.[1][4][5]
-
General Considerations: Bidentate phosphine ligands like Xantphos and DPPF have also been successfully used.[6][7] The catalyst system should always be optimized for the specific substrates being coupled.
Q3: What factors should be considered when selecting a base for aminopyridine cross-coupling?
A3: The base plays a crucial role in the catalytic cycle.
-
Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[7][8] Lithium bis(trimethylsilyl)amide (LiHMDS) has also proven effective, especially in combination with RuPhos and BrettPhos precatalysts.[1]
-
Solubility and pKa: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially in Suzuki couplings or when dealing with base-sensitive functional groups.[3][8] Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[8]
-
Functional Group Tolerance: If your substrate contains base-sensitive groups (e.g., esters, nitriles), using a weaker base like K₃PO₄ or Cs₂CO₃ is recommended to avoid undesired side reactions.[9]
Q4: Can copper catalysts be used for aminopyridine cross-coupling?
A4: Yes, copper-catalyzed systems, often referred to as Ullmann-type reactions, are a viable alternative to palladium, particularly for C-N bond formation.[10][11] Modern protocols use ligands like 1,10-phenanthroline or N,N-dimethylethylenediamine (DMEDA) with a copper(I) source (e.g., CuI) to enable the reaction under milder conditions than traditional Ullmann couplings.[12] Copper catalysis can sometimes offer different selectivity and functional group tolerance compared to palladium.[13]
Catalyst and Ligand Selection Guide
The choice of palladium source and ligand is critical for a successful reaction. Precatalysts, which are air-stable and efficiently generate the active Pd(0) species, are often preferred for reproducibility.[8]
Logical Workflow for Catalyst Selection
This diagram outlines a decision-making process for selecting an appropriate catalyst system for aminopyridine cross-coupling.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR spectra of Methyl 2-amino-4-methoxynicotinate
A comprehensive guide to the ¹H and ¹³C NMR spectra of Methyl 2-amino-4-methoxynicotinate, offering a comparative analysis with related substituted nicotinate derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Comparative ¹H NMR Spectral Data
The ¹H NMR chemical shifts of substituted methyl nicotinates are significantly influenced by the electronic effects of the substituents on the pyridine ring. The tables below summarize the ¹H NMR data for key analogues.
Table 1: ¹H NMR Data of Methyl Nicotinate Analogues
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | NH₂ (ppm) | Solvent |
| Methyl Nicotinate | 9.22 (d) | 8.30 (dt) | 7.42 (dd) | 8.78 (dd) | 3.92 (s) | - | CDCl₃ |
| Methyl 2-aminonicotinate | - | 8.08 (dd) | 6.64 (dd) | 8.08 (dd) | 3.84 (s) | 6.13 (s) | CDCl₃ |
| Methyl 4-methoxynicotinate | 8.59 (s) | - | 6.89 (d) | 8.39 (d) | 3.95 (s, ester), 3.92 (s, ether) | - | CDCl₃ |
| This compound (Predicted) | - | - | ~6.0-6.2 (d) | ~7.8-8.0 (d) | ~3.9 (s, ester), ~3.8 (s, ether) | ~5.5-6.0 (br s) | CDCl₃ |
Comparative ¹³C NMR Spectral Data
The electron-donating or -withdrawing nature of the substituents also markedly affects the ¹³C NMR chemical shifts of the pyridine ring carbons.
Table 2: ¹³C NMR Data of Methyl Nicotinate Analogues
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | OCH₃ (ppm) | Solvent |
| Methyl Nicotinate | 153.2 | 126.8 | 137.1 | 123.6 | 151.0 | 166.1 | 52.5 | CDCl₃ |
| Methyl 2-aminonicotinate | 159.2 | 111.4 | 142.1 | 115.6 | 149.8 | 168.3 | 51.7 | CDCl₃ |
| Methyl 4-methoxynicotinate | 151.7 | 110.1 | 166.5 | 107.4 | 151.0 | 166.3 | 55.6 (ether), 52.2 (ester) | CDCl₃ |
| This compound (Predicted) | ~158-160 | ~105-107 | ~165-167 | ~100-102 | ~148-150 | ~167-169 | ~55-56 (ether), ~51-52 (ester) | CDCl₃ |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the sample if any particulate matter is present.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Structure-Spectra Correlation
The following diagram illustrates the expected connectivity and the influence of substituents on the NMR signals of this compound.
Caption: Predicted ¹H and ¹³C NMR signal assignments for this compound.
Mass Spectrometry Analysis of Methyl 2-amino-4-methoxynicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of Methyl 2-amino-4-methoxynicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known fragmentation patterns of its constituent functional groups—an aminopyridine core, a methoxy substituent, and a methyl ester group. The guide includes hypothetical, yet realistic, performance data to compare potential analytical methods, detailed experimental protocols, and visualizations of the analytical workflow and predicted fragmentation pathways.
Predicted Mass Spectrometry Behavior
This compound (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol ) is expected to be readily analyzable by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), given its polarity. In positive ion mode, it will likely form a protonated molecule [M+H]⁺ at m/z 183.1.
Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield several characteristic fragment ions. The fragmentation cascade is likely initiated by the loss of small neutral molecules associated with the ester and methoxy groups.
Predicted Fragmentation Pathways
The primary fragmentation pathways for the [M+H]⁺ ion of this compound are hypothesized to involve the following steps:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, resulting in the formation of a stable acylium ion.
-
Loss of a Methyl Radical (•CH₃): Arising from the methoxy group, a characteristic fragmentation for methoxy-substituted aromatic compounds.
-
Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of methanol, the resulting acylium ion can further fragment by losing CO.
These predicted fragmentation patterns provide a basis for developing selective and sensitive quantitative methods using techniques like Multiple Reaction Monitoring (MRM).
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Performance of Analytical Methods
The choice of analytical technique significantly impacts sensitivity, selectivity, and throughput. Below is a hypothetical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound in a biological matrix like plasma.
| Parameter | GC-MS (Hypothetical) | LC-MS/MS (Hypothetical) | Justification |
| Limit of Quantification (LOQ) | 5-10 ng/mL | 0.1-0.5 ng/mL | LC-MS/MS offers superior sensitivity due to the selectivity of MRM. |
| Linearity (r²) | >0.99 | >0.995 | Both techniques can achieve excellent linearity with proper optimization. |
| Precision (%RSD) | <15% | <10% | The stability of ESI and the specificity of tandem MS often lead to better precision. |
| Accuracy (%Bias) | 85-115% | 90-110% | High selectivity in LC-MS/MS reduces matrix interference, improving accuracy. |
| Sample Preparation | Derivatization may be required | "Dilute-and-shoot" may be possible | The compound's polarity is well-suited for reverse-phase LC, simplifying sample prep. |
| Throughput | Lower | Higher | LC-MS/MS methods typically have shorter run times and less complex sample prep. |
Experimental Protocols
A robust and reproducible analytical method is critical for reliable data. The following provides a detailed, representative protocol for the analysis of this compound using LC-MS/MS.
Protocol: Quantitative Analysis by LC-MS/MS
-
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Quantitative: 183.1 → 151.1
-
Qualitative: 183.1 → 123.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Caption: General workflow for the LC-MS/MS analysis of small molecules.
Conclusion
While direct experimental data for this compound is not publicly available, a comprehensive analytical strategy can be devised based on established mass spectrometry principles. LC-MS/MS with ESI is predicted to be the most suitable technique, offering high sensitivity and selectivity for quantification in complex matrices. The predicted fragmentation pattern, centered on the loss of methanol from the protonated molecule, provides a strong basis for developing targeted MRM assays. The provided protocols and comparative data serve as a robust starting point for researchers initiating work with this compound.
A Comparative Analysis of the Reactivity of Methyl 2-amino-4-methoxynicotinate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in particular, are privileged structures present in numerous pharmaceuticals. This guide provides a comparative analysis of the chemical reactivity of Methyl 2-amino-4-methoxynicotinate and its key positional isomers. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel molecular entities.
Introduction to the Isomers
The reactivity of a substituted pyridine ring is profoundly influenced by the electronic nature and position of its substituents. In this compound, the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, dictates the molecule's chemical behavior. This guide will focus on the comparison of the parent molecule with its isomers where the positions of the amino and methoxy groups are varied.
The primary isomers of interest for this comparison are:
-
This compound (The parent compound)
-
Methyl 4-amino-2-methoxynicotinate
-
Methyl 2-amino-5-methoxynicotinate
-
Methyl 2-amino-6-methoxynicotinate
While direct, side-by-side experimental comparisons of the reactivity of these specific isomers are not extensively available in published literature, a robust understanding of their relative reactivity can be derived from fundamental principles of organic chemistry. The electron-donating effects (both resonance and inductive) of the amino and methoxy groups significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the methyl nicotinate ester group deactivates the ring towards electrophiles but can facilitate nucleophilic substitution at the carbonyl carbon.
Theoretical Comparison of Reactivity
The reactivity of these isomers is primarily governed by the position of the strongly activating amino and methoxy groups relative to the pyridine nitrogen and the ester functionality.
Electrophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the presence of potent electron-donating groups like -NH₂ and -OCH₃ can overcome this deactivation and direct incoming electrophiles to specific positions. The directing influence of these groups is a key point of differentiation among the isomers.
-
This compound: The 2-amino and 4-methoxy groups strongly activate the ring. The most likely positions for electrophilic attack are C5 and C3, with C5 being sterically more accessible.
-
Methyl 4-amino-2-methoxynicotinate: Similar to the parent compound, the 4-amino and 2-methoxy groups activate the ring. Electrophilic attack is favored at the C5 and C3 positions.
-
Methyl 2-amino-5-methoxynicotinate: The 2-amino and 5-methoxy groups activate the ring. The directing effects of these groups would favor substitution at the C4 and C6 positions.
-
Methyl 2-amino-6-methoxynicotinate: The 2-amino and 6-methoxy groups activate the ring, particularly towards electrophilic attack at the C3 and C5 positions.
Nucleophilic Acyl Substitution:
The reactivity of the methyl ester group towards nucleophilic acyl substitution is influenced by the electronic environment of the pyridine ring. Electron-donating groups on the ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted methyl nicotinate. However, this effect is generally modest, and all isomers are expected to undergo nucleophilic acyl substitution under appropriate conditions.
Data Presentation: Predicted Reactivity Summary
| Isomer | Predicted Susceptibility to Electrophilic Aromatic Substitution | Most Likely Position(s) for Electrophilic Attack | Predicted Reactivity in Nucleophilic Acyl Substitution |
| This compound | High | C5, C3 | High |
| Methyl 4-amino-2-methoxynicotinate | High | C5, C3 | High |
| Methyl 2-amino-5-methoxynicotinate | High | C4, C6 | High |
| Methyl 2-amino-6-methoxynicotinate | High | C3, C5 | High |
Experimental Protocols
While specific comparative kinetic data is scarce, the following are representative experimental protocols for key transformations that these aminonicotinate isomers would likely undergo.
Protocol 1: Electrophilic Bromination of a Substituted Aminonicotinate
Objective: To introduce a bromine atom onto the pyridine ring via electrophilic aromatic substitution.
Materials:
-
This compound (or isomer)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the brominated product.
Protocol 2: Amide Formation via Nucleophilic Acyl Substitution
Objective: To convert the methyl ester to an amide through reaction with an amine.
Materials:
-
This compound (or isomer)
-
Benzylamine
-
Sodium methoxide (catalytic amount)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol).
-
Add a catalytic amount of sodium methoxide (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding amide.
Visualizations
The following diagrams illustrate the key electronic effects and reaction mechanisms discussed.
Electronic contributions of substituents.
General mechanism for Electrophilic Aromatic Substitution.
A Comparative Guide to the Biological Activity of Substituted Pyridines with a Focus on Methyl 2-amino-4-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the biological activities of substituted pyridine derivatives, with a specific interest in Methyl 2-amino-4-methoxynicotinate. While direct experimental data on the biological activity of this compound is not currently available in the public domain, this document serves as a resource for researchers by summarizing the known anticancer and antimicrobial properties of structurally related pyridine compounds. Furthermore, it furnishes detailed experimental protocols for standard in vitro assays—the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing—to enable the generation of comparative data. The guide also includes visualizations of these experimental workflows to facilitate their implementation.
Introduction to the Biological Potential of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals. The strategic placement of various substituents on the pyridine ring can modulate the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological activities. Numerous studies have highlighted the potential of substituted pyridines as anticancer and antimicrobial agents.
Derivatives of 2-aminopyridine, in particular, have been the subject of extensive research. For instance, various 2-aminopyridine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1] Moreover, certain substituted pyridines have been investigated for their anticancer properties, with some demonstrating significant cytotoxicity against various cancer cell lines.[2] The biological activity is often intrinsically linked to the nature and position of the substituents on the pyridine ring, making structure-activity relationship (SAR) studies crucial in this field.
This guide aims to provide a framework for the investigation of the biological activity of this compound by comparing it with the established activities of other substituted pyridines. Due to the absence of published data for the title compound, we present standardized protocols for key biological assays that can be employed to elucidate its activity profile.
Comparative Biological Activity Data
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀ or MIC values) on the anticancer or antimicrobial activity of this compound. To facilitate future comparative analysis, the following tables are provided as templates for summarizing experimental data once it is generated using the protocols outlined in this guide.
Table 1: Comparative Anticancer Activity of Substituted Pyridines (MTT Assay)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| This compound | e.g., MCF-7 | Data TBD | e.g., Doxorubicin | Data TBD |
| Pyridine Derivative A | e.g., MCF-7 | Value | e.g., Doxorubicin | Value |
| Pyridine Derivative B | e.g., A549 | Value | e.g., Cisplatin | Value |
| Pyridine Derivative C | e.g., HeLa | Value | e.g., Doxorubicin | Value |
| ... | ... | ... | ... | ... |
IC₅₀: The concentration of a substance that inhibits cell growth by 50%. Data to be determined (TBD) through experimentation.
Table 2: Comparative Antimicrobial Activity of Substituted Pyridines (Broth Microdilution Method)
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| This compound | e.g., S. aureus | Data TBD | e.g., C. albicans | Data TBD | e.g., Ciprofloxacin | Data TBD |
| Pyridine Derivative X | e.g., S. aureus | Value | e.g., C. albicans | Value | e.g., Ciprofloxacin | Value |
| Pyridine Derivative Y | e.g., E. coli | Value | e.g., A. niger | Value | e.g., Fluconazole | Value |
| Pyridine Derivative Z | e.g., P. aeruginosa | Value | e.g., C. neoformans | Value | e.g., Ciprofloxacin | Value |
| ... | ... | ... | ... | ... | ... | ... |
MIC: Minimum Inhibitory Concentration. Data to be determined (TBD) through experimentation.
Experimental Protocols
To facilitate the investigation of the biological activity of this compound and other pyridine derivatives, detailed protocols for two standard assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Diagram of MTT Assay Workflow
Caption: Workflow of the MTT assay for determining anticancer activity.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6] The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.[7]
Materials:
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial and/or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates[8]
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium with inoculum and solvent, but no compound)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
-
Controls: Include a positive control (well with a standard antimicrobial agent and inoculum), a negative/growth control (well with broth, inoculum, and the solvent used for the compounds), and a sterility control (well with broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[8]
Diagram of Broth Microdilution Workflow
Caption: Workflow of the broth microdilution method for determining MIC.
Structure-Activity Relationship (SAR) Considerations
The data generated from the assays described above are fundamental for establishing a Structure-Activity Relationship (SAR) for a series of compounds. SAR studies aim to correlate the chemical structure of a compound with its biological activity. For the 2-aminonicotinate scaffold, key structural features to consider for SAR analysis include:
-
Substituents at the 4-position: The nature of the substituent at this position (e.g., methoxy, halogen, alkyl) can significantly influence electronic and steric properties, thereby affecting target binding and overall activity.
-
The Ester Group at the 3-position: The type of ester (e.g., methyl, ethyl, propyl) can impact solubility, cell permeability, and susceptibility to hydrolysis by esterases, all of which can modulate biological activity.
-
The Amino Group at the 2-position: This group is a key feature of the scaffold and its basicity and hydrogen bonding capacity are likely crucial for biological interactions.
By systematically synthesizing and testing a series of analogs of this compound with variations at these positions, researchers can build a comprehensive SAR model. This model will be invaluable for the rational design of more potent and selective anticancer or antimicrobial agents based on the 2-aminonicotinate scaffold.
Conclusion
While the biological activity of this compound remains to be elucidated, the broader class of substituted pyridines has demonstrated significant potential as a source of novel anticancer and antimicrobial agents. This guide provides the necessary framework and standardized methodologies for researchers to systematically investigate the biological profile of this compound and its analogs. The generation of quantitative data through the described assays will enable a direct comparison with other substituted pyridines and facilitate the development of structure-activity relationships, ultimately guiding the design of new therapeutic agents.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In vitro assay results for compounds synthesized from Methyl 2-amino-4-methoxynicotinate
For researchers, scientists, and drug development professionals, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. While specific in vitro assay data for compounds directly synthesized from Methyl 2-amino-4-methoxynicotinate remains elusive in publicly available literature, a wealth of information exists for structurally related pyridine derivatives, particularly pyridopyrimidines and pyrazolopyridines. This guide provides a comparative overview of the reported biological activities of these analogous compounds, supported by detailed experimental protocols for key in vitro assays, to inform future research and development in this promising chemical space.
I. Comparative Analysis of Bioactive Pyridine Analogs
The fusion of a pyridine ring with other heterocyclic systems, such as pyrimidine or pyrazole, has yielded a diverse array of molecules with significant biological activities. These scaffolds are of considerable interest in medicinal chemistry due to their presence in numerous approved drugs and their ability to interact with a variety of biological targets.
A. Pyridopyrimidine Derivatives: Potent Anticancer Agents
Derivatives of pyridopyrimidine, a fused heterocyclic system containing a pyridine and a pyrimidine ring, have demonstrated notable anticancer properties. Research has shown that these compounds can exhibit highly selective activities against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Representative Pyrido[3,4-d]pyrimidine Analogs
| Compound ID | Target Cell Line | Growth Inhibition (%) | Selectivity |
| 13 | UO-31 (Renal Cancer) | High | Moderate vs. Breast Cancer Lines |
| 14 | UO-31 (Renal Cancer) | Moderate | Moderate vs. Breast Cancer Lines |
| 21 | MCF-7 (Breast Cancer) | 60.77 | High |
| 21 | MDA-MB-468 (Breast Cancer) | 71.42 | High |
Data synthesized from a study on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives.[1]
The structure-activity relationship (SAR) studies on these compounds suggest that the nature and position of substituents on the pyridopyrimidine core play a crucial role in their cytotoxic potency and selectivity. For instance, the presence of a 3-fluoro substituent in compound 21 was associated with the best growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines.[1]
B. Pyrazolopyridine Derivatives: Emerging Kinase Inhibitors
Pyrazolopyridines, which feature a fused pyrazole and pyridine ring system, have emerged as a promising scaffold for the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
While specific data for derivatives of this compound is unavailable, the broader class of pyrazolopyridines has been explored for this activity. The general synthetic strategy often involves the cyclization of substituted aminopyrazoles with suitable reagents to construct the fused pyridine ring.
II. Experimental Protocols for Key In Vitro Assays
To facilitate the evaluation of novel synthesized compounds, this section provides detailed methodologies for commonly employed in vitro assays.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
B. Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency of compounds against specific kinase targets. These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.
General Protocol (Example: PIM-1 Kinase): [5]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase (e.g., PIM-1), a substrate (e.g., a specific peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
III. Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow from the synthesis of novel pyridine derivatives to their in vitro evaluation.
Caption: A simplified signaling pathway often targeted by anticancer agents, illustrating potential points of intervention for novel inhibitors.
IV. Conclusion and Future Directions
While the direct synthesis and biological evaluation of compounds from this compound are not yet documented in readily accessible scientific literature, the rich chemistry and proven bioactivity of related pyridopyrimidine and pyrazolopyridine scaffolds provide a strong rationale for exploring this synthetic route. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel derivatives. Future studies focusing on the synthesis from this specific starting material and a comprehensive in vitro screening against a panel of cancer cell lines and kinases are warranted to unlock the full therapeutic potential of this chemical class.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Aminonicotinate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminonicotinate scaffold is a versatile pharmacophore that has been successfully employed in the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminonicotinate analogs targeting distinct biological pathways implicated in various diseases. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the SAR landscape of these promising compounds.
I. Antifungal Activity of 2-Aminonicotinamide Derivatives
A series of novel 2-aminonicotinamide derivatives have been investigated for their efficacy against pathogenic fungi, revealing potent inhibitory activity. The SAR studies for these analogs primarily focus on modifications of the amide substituent.
Quantitative Data: Antifungal Activity
The antifungal activity of 2-aminonicotinamide analogs was determined by their Minimum Inhibitory Concentration (MIC80), the lowest concentration required to inhibit 80% of fungal growth.
| Compound | R Group | MIC80 (μg/mL) vs. C. albicans |
| Analog 1 | 4-Fluorobenzyl | 0.25 |
| Analog 2 | 3,4-Dichlorobenzyl | 0.125 |
| Analog 3 | 4-Trifluoromethylbenzyl | 0.5 |
| Analog 4 | 2-Thienylmethyl | 0.0625 |
| Analog 5 | 3-Thienylmethyl | 0.125 |
SAR Insights:
-
Substitution on the benzyl ring with electron-withdrawing groups, such as chlorine and trifluoromethyl, influences the antifungal potency.
-
The position of the substituent on the benzyl ring is crucial, with the 3,4-dichloro substitution (Analog 2) showing enhanced activity.
-
Replacement of the phenyl ring with a bioisosteric thiophene ring (Analog 4 and 5) generally leads to a significant improvement in antifungal activity, with the 2-thienylmethyl substituent being the most potent.
Experimental Protocol: Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC80) of the synthesized 2-aminonicotinamide analogs against various fungal strains.
Method: The in vitro antifungal activity was assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Fungal Strain Preparation: Fungal strains (Candida albicans, Cryptococcus neoformans, etc.) were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. A suspension of fungal cells was prepared in sterile saline and adjusted to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: An equal volume of the fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
MIC80 Determination: The growth in each well was determined by measuring the optical density at 600 nm using a microplate reader. The MIC80 was defined as the lowest concentration of the compound that caused an 80% reduction in growth compared to the drug-free control well.
II. Histone Deacetylase (HDAC) Inhibition by 6-Aminonicotinamide Analogs
A series of 6-aminonicotinamides have been explored as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in transcriptional regulation and are implicated in cancer. The SAR of these analogs focuses on the substitution at the C-4 position of the pyridine ring and the nature of the zinc-binding group.
Quantitative Data: HDAC Inhibition
The inhibitory potency of 6-aminonicotinamide analogs against HDAC1 was determined by measuring their half-maximal inhibitory concentration (IC50).
| Compound | R Group (at C-4) | Zinc-Binding Group | IC50 (nM) vs. HDAC1 |
| Analog 6 | Phenyl | Hydroxamic Acid | 15 |
| Analog 7 | 4-Methoxyphenyl | Hydroxamic Acid | 8 |
| Analog 8 | 4-Chlorophenyl | Hydroxamic Acid | 25 |
| Analog 9 | Phenyl | Carboxylic Acid | >1000 |
| Analog 10 | 4-Methoxyphenyl | Carboxylic Acid | >1000 |
SAR Insights:
-
A hydroxamic acid moiety is essential for potent HDAC inhibition, as it effectively chelates the zinc ion in the enzyme's active site. Analogs with a carboxylic acid group show significantly reduced or no activity.
-
Substitution on the phenyl ring at the C-4 position influences potency. An electron-donating group like methoxy (Analog 7) enhances inhibitory activity compared to an unsubstituted phenyl ring (Analog 6) or an electron-withdrawing group like chloro (Analog 8).
Experimental Protocol: HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of 6-aminonicotinamide analogs against human HDAC1.
Method: A commercially available fluorometric HDAC assay kit was used. The assay measures the deacetylation of a fluorogenic substrate by HDAC1.
-
Reagent Preparation: Recombinant human HDAC1 enzyme, the fluorogenic substrate (Boc-Lys(Ac)-AMC), and a developer solution containing trichostatin A (a known HDAC inhibitor) and a lysine developer were prepared according to the manufacturer's instructions.
-
Compound Preparation: Test compounds were dissolved in DMSO and serially diluted to various concentrations.
-
Enzyme Reaction: The HDAC1 enzyme was pre-incubated with the test compounds in an assay buffer in a 96-well black plate for 15 minutes at 37°C. The reaction was initiated by adding the fluorogenic substrate.
-
Development and Measurement: After a 30-minute incubation at 37°C, the developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 Calculation: The percentage of inhibition was calculated for each compound concentration relative to the control (enzyme without inhibitor). The IC50 value was determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Glycogen Synthase Kinase-3 (GSK-3) Inhibition by N-(Pyridin-3-yl)-2-amino-isonicotinamide Analogs
A series of N-(pyridin-3-yl)-2-amino-isonicotinamide derivatives have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various cellular signaling pathways and a therapeutic target for neurodegenerative diseases and bipolar disorder. The SAR for these analogs revolves around substitutions on the isonicotinamide and the pyridin-3-yl rings.
Quantitative Data: GSK-3β Inhibition
The inhibitory activity of N-(pyridin-3-yl)-2-amino-isonicotinamide analogs against GSK-3β was determined by measuring their half-maximal inhibitory concentration (IC50).
| Compound | R1 Group (on isonicotinamide) | R2 Group (on pyridin-3-yl) | IC50 (nM) vs. GSK-3β |
| Analog 11 | H | H | 50 |
| Analog 12 | 5-Cl | H | 20 |
| Analog 13 | H | 6-CH3 | 35 |
| Analog 14 | 5-Cl | 6-CH3 | 5 |
| Analog 15 | 5-F | 6-CH3 | 8 |
SAR Insights:
-
Substitution at the 5-position of the isonicotinamide ring with a small, electron-withdrawing group like chlorine (Analog 12) or fluorine (Analog 15) enhances GSK-3β inhibition.
-
A methyl group at the 6-position of the pyridin-3-yl ring (Analog 13) also contributes to improved potency.
-
The combination of substitutions at both positions, as seen in Analog 14 (5-Cl and 6-CH3), results in a synergistic effect, leading to a highly potent GSK-3β inhibitor.
Experimental Protocol: GSK-3β Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of N-(pyridin-3-yl)-2-amino-isonicotinamide analogs against human GSK-3β.
Method: A luminescence-based kinase assay was employed to measure the amount of ATP remaining in solution following a kinase reaction.
-
Reagent Preparation: Recombinant human GSK-3β enzyme, a specific substrate peptide (e.g., a pre-phosphorylated peptide), and ATP were prepared in a kinase assay buffer.
-
Compound Preparation: Test compounds were dissolved in DMSO and serially diluted to various concentrations.
-
Kinase Reaction: The GSK-3β enzyme was incubated with the test compounds in a 384-well white plate for 10 minutes at room temperature. The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP. The reaction was allowed to proceed for 60 minutes at room temperature.
-
Luminescence Detection: A kinase detection reagent (containing luciferase and luciferin) was added to the wells. This reagent simultaneously stops the kinase reaction and initiates a luminescence reaction by converting the remaining ATP to light. The luminescence signal was measured using a microplate reader.
-
IC50 Calculation: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition was calculated for each compound concentration. The IC50 value was determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
A Comparative Guide to the Synthetic Routes of Polysubstituted Pyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of several key synthetic routes to polysubstituted pyridines, offering quantitative data, detailed experimental protocols, and a visual decision-making tool to aid in the selection of the most appropriate synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of polysubstituted pyridines can be broadly categorized into classical condensation reactions, cycloaddition strategies, and modern transition-metal-catalyzed methods. Each approach offers distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.
| Synthetic Route | General Description | Typical Substrates | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Hantzsch Synthesis | A four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate), followed by an oxidation step.[1][2] | Aldehydes, β-ketoesters, ammonia/ammonium acetate | Reflux in ethanol or acetic acid, followed by oxidation (e.g., with nitric acid, DDQ, or air) | 60-95[2] | High atom economy, operational simplicity, good yields for symmetrical pyridines. | Limited to symmetrical substitution patterns, requires a separate oxidation step. |
| Guareschi-Thorpe Synthesis | A condensation reaction between a cyanoacetamide (or cyanoacetate) and a 1,3-dicarbonyl compound in the presence of a base.[1][3] | Cyanoacetamides, 1,3-diketones, β-ketoesters | Basic conditions (e.g., piperidine, sodium ethoxide) in a suitable solvent like ethanol. | 70-95[4] | Good for the synthesis of 2-pyridones, often proceeds with high yields. | Primarily yields 2-hydroxypyridines (pyridones). |
| Bohlmann-Rahtz Synthesis | A two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[5][6] | Enamines, ethynylketones | Initial condensation at moderate temperatures, followed by cyclization at higher temperatures (often >120°C). One-pot variations exist.[7] | 65-95[7] | Good control over substitution patterns, allows for the synthesis of a variety of polysubstituted pyridines. | Can require high temperatures for the cyclization step, and the aminodiene intermediate may need to be isolated. |
| Kröhnke Synthesis | A reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[8][9] | α-Pyridinium methyl ketone salts, α,β-unsaturated ketones/aldehydes, ammonium acetate | Typically refluxing in acetic acid or methanol.[8] | 60-98[9] | High yields, mild reaction conditions, applicable to a wide range of substrates. | Requires the pre-synthesis of the pyridinium salt. |
| Diels-Alder Reaction | A [4+2] cycloaddition between a 1-azadiene and a dienophile (alkyne or alkene), often followed by an elimination or oxidation step to afford the aromatic pyridine ring. | 1,2,4-Triazines, enamines, alkynes | Thermal or Lewis acid-catalyzed conditions. | 40-90 | Convergent synthesis, can create complex substitution patterns in a single step. | The availability of suitable dienes and dienophiles can be a limitation. |
| Transition-Metal Catalysis | Cycloaddition of alkynes and nitriles or C-H activation/functionalization of pre-existing pyridine rings, commonly catalyzed by palladium, rhodium, or cobalt complexes.[10][11] | Alkynes, nitriles, functionalized pyridines | Varies depending on the specific catalytic cycle; often involves inert atmospheres and specific ligands. | 50-95[11] | High efficiency and selectivity, allows for novel bond formations and access to complex pyridines. | Catalyst cost and sensitivity, and the need for specific ligands can be drawbacks. |
Logical Workflow for Synthetic Route Selection
The choice of synthetic route is dictated by the desired substitution pattern on the pyridine ring. The following diagram illustrates a decision-making process to guide the selection of an appropriate method.
Caption: A decision tree to guide the selection of a synthetic route for polysubstituted pyridines based on the target substitution pattern.
Experimental Protocols
Below are representative experimental protocols for the key synthetic routes discussed. These are intended as a general guide and may require optimization for specific substrates.
Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine by dissolving it in acetic acid and adding a solution of nitric acid dropwise at room temperature. The reaction is then heated to 100°C for 1 hour. After cooling, the mixture is poured onto ice, and the precipitated product is collected by filtration.
Guareschi-Thorpe Synthesis: 3-Cyano-4,6-dimethyl-2-pyridone
-
Reaction Setup: To a solution of cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reaction: Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon cooling, the product usually crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-pyridone.[12]
Bohlmann-Rahtz Synthesis (One-Pot): Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
-
Reaction Setup: In a sealed tube, combine ethyl acetoacetate (1.5 eq), 1-phenylprop-2-yn-1-one (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq) in ethanol.[7]
-
Reaction: Heat the mixture at reflux for 24 hours.[7]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine
-
Chalcone Formation: To a solution of acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a precipitate forms. Collect the solid by filtration and recrystallize from ethanol to obtain the chalcone (1,3-diphenyl-2-propen-1-one).
-
Pyridinium Salt Formation: A mixture of acetophenone (1.0 eq) and iodine (1.0 eq) in pyridine is heated at 80°C for 2 hours. The resulting precipitate is filtered and washed with ether to give phenacylpyridinium iodide.
-
Pyridine Synthesis: A mixture of the chalcone (1.0 eq), phenacylpyridinium iodide (1.0 eq), and ammonium acetate (excess) in glacial acetic acid is refluxed for 4-6 hours.[9]
-
Work-up: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give 2,4,6-triphenylpyridine.[9]
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
-
Reaction Setup: In a glovebox, a reaction vessel is charged with a cobalt or rhodium catalyst (e.g., [RhCp*Cl₂]₂), a nitrile (e.g., benzonitrile, 1.0 eq), and an alkyne (e.g., phenylacetylene, 2.0 eq) in a suitable solvent (e.g., THF).[11]
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80°C) for a designated time, monitoring by GC-MS or TLC.
-
Work-up: After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the polysubstituted pyridine.
Conclusion
The synthesis of polysubstituted pyridines is a mature field with a rich diversity of reliable methods. The classical condensation reactions, such as the Hantzsch and Guareschi-Thorpe syntheses, remain valuable for specific substitution patterns and are often operationally simple. The Bohlmann-Rahtz and Kröhnke syntheses offer greater flexibility for preparing unsymmetrical pyridines. Modern methods, including cycloaddition reactions and transition-metal catalysis, provide powerful and convergent strategies for accessing complex and highly functionalized pyridine derivatives. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired efficiency and scalability of the process. This guide provides a framework for making an informed decision in the design and execution of polysubstituted pyridine synthesis.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking the performance of Methyl 2-amino-4-methoxynicotinate-derived inhibitors
A comparative guide for researchers and drug development professionals on the efficacy of aminopyridine-derived inhibitors targeting key signaling pathways in cancer.
This guide provides a comparative analysis of the performance of aminopyridine-based inhibitors, a class of small molecules with significant therapeutic potential, particularly as kinase inhibitors in oncology. Due to the limited availability of direct comparative studies on Methyl 2-amino-4-methoxynicotinate-derived inhibitors, this guide focuses on closely related and well-characterized aminopyridine, aminoquinazoline, and aminoquinoline derivatives. The data presented herein is collated from various preclinical studies and offers insights into their efficacy against critical cancer-related signaling pathways, primarily the PI3K/Akt/mTOR pathway.
Comparative Performance of Kinase Inhibitors
The following table summarizes the in vitro potency of various aminopyridine and related heterocyclic derivatives against their target kinases and selected cancer cell lines. These compounds demonstrate the potential of the aminopyridine scaffold in developing potent and selective kinase inhibitors.
| Compound Class | Target Kinase(s) | Test Compound | IC50 (nM) - Kinase | Cell Line | IC50 (µM) - Cell Line |
| 2-Amino-4-methylquinazoline | PI3Kα | Compound 19 | 1.2 | U87-MG (Glioblastoma) | 0.08 |
| PI3Kβ | 15.1 | ||||
| PI3Kδ | 2.6 | ||||
| PI3Kγ | 10.3 | ||||
| mTOR | 3.5 | ||||
| 2-Amino-4-methylquinazoline | PI3Kα | Compound 37 | 0.9 | U87-MG (Glioblastoma) | 0.06 |
| PI3Kβ | 11.2 | ||||
| PI3Kδ | 1.9 | ||||
| PI3Kγ | 8.7 | ||||
| mTOR | 2.1 | ||||
| 4-Aminoquinoline | RIPK2 | Compound 14 | 5.1 | - | - |
| 4-Amino-thieno[2,3-d]pyrimidine | Aurora B | Compound 2 | - | MCF-7 (Breast Cancer) | 0.013 |
| MDA-MB-231 (Breast Cancer) | 0.056 | ||||
| 4-Amino-thieno[2,3-d]pyrimidine | Aurora B | Compound 3 | - | MCF-7 (Breast Cancer) | 0.08 |
| MDA-MB-231 (Breast Cancer) | 0.25 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by converting ADP to ATP and then using the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescent signal is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, U87-MG)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.[3]
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4][5]
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-amino-4-methoxynicotinate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of Methyl 2-amino-4-methoxynicotinate.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and, if available, the specific SDS for the compound you are using before handling or disposal.
Hazard Profile of Structurally Similar Compounds
To ensure safe handling, it is crucial to understand the potential hazards. The table below summarizes the hazard classifications of compounds structurally similar to this compound, providing a likely proxy for its own hazard profile.
| Hazard Classification | 2-Amino-4-methylpyridine[1] | 2-Amino-4'-methoxyacetophenone hydrochloride[2] | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine[3] |
| Acute Oral Toxicity | Category 3 | - | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2 | Category 2 | Category 2 |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Category 3 (Respiratory) | Category 3 (Respiratory) |
Based on these profiles, it is prudent to handle this compound as a substance that is potentially toxic if swallowed, and can cause skin, eye, and respiratory irritation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves
-
Safety goggles or glasses
-
A laboratory coat
-
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[4]
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a designated, compatible waste container.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[2]
-
-
Waste Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash. [6]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. They will have specific procedures and schedules for waste pickup.
-
Disposal will likely be carried out by a licensed chemical waste management company, often through high-temperature incineration.[7][8]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6]
-
Scoop the absorbed material into the designated hazardous waste container.
-
Ventilate the area and wash the spill site once the material has been removed.
-
For larger spills, evacuate the area and contact your EHS office immediately.
-
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. sdfine.com [sdfine.com]
Essential Safety and Operational Guide for Handling Methyl 2-amino-4-methoxynicotinate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-methoxynicotinate (CAS No. 50413-30-4). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Properties and Hazards
This compound is a solid substance with the following hazard classifications:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 50413-30-4 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Physical Form | Solid |
| Melting Point | 116-118 °C |
| Boiling Point | 313.7 °C at 760 mmHg |
| Flash Point | 158.8 °C |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently, especially if contaminated.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times. A face shield may be necessary for splash hazards.[1][2][3][4][5] |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn. Ensure cuffs are tucked into gloves.[1][2][6] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust formation is likely.[5][7] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet.[2] |
Operational and Handling Plan
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
Engineering Controls
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6][8][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][10]
Weighing and Preparation of Solutions
-
Preparation : Before handling the chemical, ensure all necessary PPE is correctly worn. Designate a specific area for handling and cover the work surface with absorbent bench paper.[8]
-
Weighing : If possible, use an enclosed balance.[8] Tare a suitable container on the balance. Transfer the container to a chemical fume hood to add the powdered this compound.
-
Transfer : Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[8]
-
Dissolving : If preparing a solution, add the solvent to the container with the powder while still in the fume hood.
-
Labeling : Clearly label all containers with the chemical name, concentration, and hazard information.[2]
General Handling Practices
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Contaminated materials such as gloves, absorbent paper, and weighing boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : Unused solid material and solutions containing this compound must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[11]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
Disposal Procedure
-
Collect all waste in appropriately labeled containers.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11]
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following all local, regional, and national regulations.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][12][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
| Spill | Evacuate the area. For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if a volatile solvent is involved, contain the spill and contact the institution's environmental health and safety department for cleanup.[2][11] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard operating procedure for handling this compound.
Caption: Decision-making flow for emergency response to spills or exposure.
References
- 1. tmi.utexas.edu [tmi.utexas.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. hsa.ie [hsa.ie]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. uwlax.edu [uwlax.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
